(Z)-2-(Octadec-9-enylamino)ethanol
Description
BenchChem offers high-quality (Z)-2-(Octadec-9-enylamino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(Octadec-9-enylamino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[(Z)-octadec-9-enyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h9-10,21-22H,2-8,11-20H2,1H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMBHNITWAALH-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288713 | |
| Record name | 2-[(9Z)-9-Octadecen-1-ylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31314-16-6 | |
| Record name | 2-[(9Z)-9-Octadecen-1-ylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31314-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-2-(Octadec-9-enylamino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(9Z)-9-Octadecen-1-ylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-(octadec-9-enylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Chemical Profile: (Z)-2-(Octadec-9-enylamino)ethanol
[1][2]
Introduction & Structural Analysis[3][4]
(Z)-2-(Octadec-9-enylamino)ethanol (CAS: 13127-82-7), often referred to as N-(2-Hydroxyethyl)oleylamine , is a secondary amine surfactant characterized by a cis-unsaturated C18 tail and a hydrophilic ethanolamine headgroup.[1]
Unlike its amide analog N-Oleoylethanolamine (OEA) —a bioactive lipid signaling molecule—this compound possesses an amine linkage (
Structural Components[3][5][6][7][8][9][10][11]
-
Hydrophobic Tail: (Z)-Octadec-9-enyl (Oleyl) group.[1] The cis (Z) double bond at C9 introduces a "kink" in the chain, preventing tight crystalline packing and ensuring fluidity at physiological temperatures.
-
Linker: Secondary amine (
).[1] Protonatable at physiological pH (pKa ~9.0–9.5).[1] -
Hydrophilic Head: 2-Hydroxyethyl group (
).[1] Provides hydrogen bonding capability.
Physicochemical Properties[2][3][4][5][8][12][13][14][15]
The following data summarizes the core physical constants and chemical characteristics.
| Property | Value / Description |
| CAS Number | 13127-82-7 |
| Molecular Formula | |
| Molecular Weight | 311.55 g/mol |
| Appearance | Pale yellow to colorless liquid (at RT) |
| Density | ~0.917 g/cm³ |
| Boiling Point | ~480.5°C (Predicted at 760 mmHg) |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, DMSO |
| pKa (Calculated) | ~9.5 (Conjugate acid of secondary amine) |
| LogP | ~6.7 (Highly lipophilic) |
| Surfactant Type | Cationic (pH < 9) / Nonionic (pH > 10) |
Synthesis & Reactivity[11]
Synthetic Routes
To achieve high selectivity for the mono-ethanolamine derivative and avoid the formation of the bis-derivative (N,N-bis(2-hydroxyethyl)oleylamine), reductive amination is the preferred pathway over direct alkylation.[1]
Pathway A: Reductive Amination (High Selectivity)[1]
-
Precursors: Olealdehyde + Ethanolamine.[1]
-
Intermediate: Formation of the imine (Schiff base).
-
Reduction: Catalytic hydrogenation or hydride reduction (
) yields the secondary amine.[1]
Pathway B: Direct Alkylation (Industrial)[1]
-
Precursors: Oleyl bromide + Ethanolamine (Excess).
-
Mechanism:
nucleophilic substitution. -
Issue: Competing reaction leads to tertiary amine formation (bis-alkylation).[1]
Caption: Synthesis via reductive amination prevents over-alkylation, ensuring high purity of the secondary amine.[1]
Chemical Reactivity[1]
-
Protonation: The secondary nitrogen acts as a proton trap in acidic media, converting the molecule into a cationic surfactant (
).[1] -
Acylation: Reaction with acid chlorides yields
-diacylated products or selective -acylation under controlled conditions.[1] -
Oxidation: The alkene tail is susceptible to autoxidation; storage under inert gas (Ar/
) is required.[1]
Interfacial & Surfactant Properties[1][8][16][17]
pH-Switchable Behavior
This molecule exhibits stimuli-responsive amphiphilicity .[1]
-
Acidic pH (< 8): Protonated ammonium headgroup.[1] High water solubility, forms cationic micelles. Acts as a corrosion inhibitor by adsorbing onto metal surfaces.
-
Basic pH (> 10): Neutral amine.[1] Low water solubility, tends to phase separate or form inverse micelles in oil.
Critical Packing Parameter (CPP)
The cis-double bond increases the tail volume (
Biological & Pharmaceutical Applications[1][4][7][10][12][14][18]
Lipid Nanoparticles (LNPs) & Gene Delivery
In the context of mRNA and siRNA delivery, (Z)-2-(Octadec-9-enylamino)ethanol serves as a helper lipid or a precursor to ionizable lipids.[1]
-
Mechanism: The secondary amine is protonated in the acidic endosome (pH ~5.5). This cationic charge interacts with anionic endosomal lipids, disrupting the membrane (the "proton sponge" effect or ion-pair formation) and releasing the genetic payload into the cytosol.[1]
-
Comparison: It is structurally simpler than benchmark lipids like DLin-MC3-DMA but shares the core amino-lipid functionality.[1]
Transfection Reagents
Often formulated with neutral lipids (like DOPE) to create liposomes that can fuse with cellular membranes.[1] The "Z" configuration ensures the liposome membrane remains fluid at body temperature, facilitating fusion.
Distinction from N-Oleoylethanolamine (OEA)
Researchers must distinguish this amine from the amide (OEA).[1]
-
OEA (Amide): PPAR-
agonist, satiety signal.[1] Rapidly hydrolyzed by FAAH. -
This Compound (Amine): FAAH-resistant analog.[1] Used to probe FAAH binding pockets or as a stable surfactant carrier.
Caption: Mechanism of endosomal escape facilitated by the pH-responsive secondary amine group.[1]
Safety & Handling
-
GHS Classification:
-
Storage: Store at -20°C under inert atmosphere. The cis-alkene is prone to oxidation.[1]
-
Handling: Use nitrile gloves and chemical splash goggles. Avoid contact with strong oxidizing agents.
References
-
PubChem. (2025).[1] Compound Summary: (Z)-2-(Octadec-9-enylamino)ethanol (CAS 13127-82-7).[1][3] National Library of Medicine. [Link][1]
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[4][5] Molecular Therapy, 25(7), 1467-1475.[1] [Link][1]
-
LookChem. (2025).[1] POE (2) Oleyl Amine Product Information and MSDS.[1][Link][1]
-
Kulkarni, J. A., et al. (2018). The Role of Lipid Components in Lipid Nanoparticles for Vaccines and Gene Therapy.[4][5] Advanced Drug Delivery Reviews. [Link]
Sources
- 1. Cas 13127-82-7,POE (2) OLEYL AMINE | lookchem [lookchem.com]
- 2. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 13127-82-7: N-Oleyldiethanolamine | CymitQuimica [cymitquimica.com]
- 4. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Critical micelle concentration (CMC) of (Z)-2-(Octadec-9-enylamino)ethanol
An In-Depth Technical Guide to the Critical Micelle Concentration of Novel Surfactants: A Case Study of (Z)-2-(Octadec-9-enylamino)ethanol
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the principles and methodologies for determining the Critical Micelle Concentration (CMC) of novel amphiphilic compounds, with a specific focus on (Z)-2-(Octadec-9-enylamino)ethanol. As a molecule featuring a hydrophilic amino-ethanol head group and a long, unsaturated hydrophobic tail (oleyl group), its self-assembly behavior in aqueous solutions is of significant interest in fields ranging from drug delivery to materials science. Given that the specific CMC value for this compound is not widely documented, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to characterize it and similar novel surfactants.
The Fundamental Concept of Micellization and the CMC
Amphiphilic molecules, such as (Z)-2-(Octadec-9-enylamino)ethanol, possess both a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) non-polar tail. When introduced into an aqueous solvent, these molecules exhibit unique behavior. At low concentrations, they exist as individual monomers, with some potentially adsorbing at the air-water interface to reduce the overall surface tension of the system.
As the concentration of the surfactant is increased, a point is reached where the monomers spontaneously self-assemble into organized colloidal aggregates known as micelles. This process is entropically driven; by sequestering the hydrophobic tails away from water and into the core of the micelle, the ordered structure of water molecules surrounding the tails is disrupted, leading to a significant increase in the overall entropy of the system. The concentration at which this self-assembly begins is a fundamental and critical parameter known as the Critical Micelle Concentration (CMC) .
Below the CMC, any changes in concentration will result in a significant change in properties like surface tension and conductivity. Above the CMC, however, the addition of more surfactant primarily leads to the formation of more micelles, while the monomer concentration remains relatively constant. Therefore, properties that are sensitive to the monomer concentration will plateau or exhibit a distinct change in their concentration-dependent slope. The CMC is identified by locating this inflection point.
Caption: Monomer-to-Micelle Transition at the CMC.
Methodologies for CMC Determination
The choice of method for determining the CMC depends on the physicochemical properties of the surfactant, the required precision, and the available instrumentation. For an amino-ethanol-based surfactant, several methods are highly applicable.
| Method | Principle | Advantages | Considerations |
| Surface Tensiometry | Measures the surface tension of the solution as a function of surfactant concentration. Surface tension decreases as monomers adsorb at the air-water interface and plateaus once the surface is saturated and micelles begin to form. | Highly sensitive and direct method. Considered a gold standard. | Requires careful cleaning of equipment to avoid contaminants. |
| Conductivity Measurement | Measures the electrical conductivity of the solution. The mobility of ions in micelles is different from that of free monomers, leading to a change in the slope of conductivity versus concentration at the CMC. | Simple, inexpensive, and widely available instrumentation. | Only applicable for ionic or ionizable surfactants. The amino group in (Z)-2-(Octadec-9-enylamino)ethanol makes this a viable method, especially at a pH where it is protonated. |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. The probe preferentially partitions into the hydrophobic micellar core, causing a distinct change in its fluorescence spectrum. | Extremely sensitive, allowing for the use of very low surfactant concentrations. | The probe itself can potentially interfere with the micellization process. Requires a spectrofluorometer. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat evolved or absorbed during the stepwise addition of a concentrated surfactant solution into a solvent. The enthalpy of micelle formation results in a characteristic sigmoidal curve from which the CMC can be determined. | Provides a complete thermodynamic profile of micellization (enthalpy, entropy, and Gibbs free energy) in a single experiment. | Requires a specialized and sensitive microcalorimeter. Can be time-consuming. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for determining the CMC of (Z)-2-(Octadec-9-enylamino)ethanol.
Protocol 1: CMC Determination by Surface Tensiometry (Wilhelmy Plate Method)
This method is based on measuring the force exerted on a platinum plate at the air-liquid interface.
Causality Behind Experimental Choices:
-
Logarithmic Concentration Series: Preparing samples on a logarithmic scale ensures that data points are clustered around the CMC, where the most significant change occurs, allowing for a more accurate determination of the inflection point.
-
Platinum Wilhelmy Plate: Platinum is used for its chemical inertness and high surface energy, which ensures complete wetting and accurate measurements.
-
Temperature Control: Micellization is a temperature-dependent process. Maintaining a constant temperature is critical for reproducibility.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh a sample of (Z)-2-(Octadec-9-enylamino)ethanol and dissolve it in deionized water (or a relevant buffer, ensuring the pH is noted) to create a concentrated stock solution (e.g., 10 mM).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both well below and well above the expected CMC. A logarithmic dilution series is highly recommended.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (approx. 72.8 mN/m at 20°C).
-
Measurement:
-
Begin with the most dilute sample to minimize contamination.
-
Pour the sample into a clean, temperature-controlled vessel.
-
Lower a clean platinum Wilhelmy plate until it just touches the surface of the liquid.
-
Record the surface tension reading once the value has stabilized.
-
-
Cleaning: Thoroughly clean and flame-dry the platinum plate and sample vessel between each measurement to remove any residual surfactant.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The data will show two linear regions. The CMC is determined from the intersection point of the two lines.
Caption: General workflow for CMC determination.
Protocol 2: CMC Determination by Conductivity Measurement
This protocol leverages the change in the mobility of charge carriers upon micelle formation.
Causality Behind Experimental Choices:
-
pH Control: Since (Z)-2-(Octadec-9-enylamino)ethanol has an amino group, its degree of protonation (and thus its charge) is pH-dependent. Conducting the experiment in a buffered solution (e.g., pH 5) ensures the head group is consistently protonated and the surfactant behaves as a cationic species, which is essential for this method.
-
Background Subtraction: Subtracting the conductivity of the pure solvent/buffer corrects for the contribution of background electrolytes, isolating the conductivity changes due to the surfactant itself.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of (Z)-2-(Octadec-9-enylamino)ethanol in a suitable buffer (e.g., 10 mM acetate buffer, pH 5.0). Also, prepare a series of dilutions in the same buffer.
-
Instrument Setup: Calibrate a conductivity meter using standard solutions. Ensure the temperature probe is submerged and the temperature is constant and recorded.
-
Measurement:
-
Measure the conductivity of the pure buffer solution first.
-
Starting with the most dilute sample, measure the conductivity of each solution.
-
Rinse the conductivity probe thoroughly with deionized water and then with the next sample before each measurement.
-
-
Data Analysis:
-
Subtract the conductivity of the buffer from each sample reading to get the specific conductivity.
-
Plot the specific conductivity as a function of surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of the lines fitted to these regions corresponds to the CMC.
-
Factors Influencing the CMC of (Z)-2-(Octadec-9-enylamino)ethanol
The CMC is not an immutable constant. It is influenced by both the molecular structure of the surfactant and the conditions of the solvent.
-
Hydrophobic Chain: The long C18 chain of the oleyl group results in a lower CMC compared to surfactants with shorter chains, as the thermodynamic penalty for exposing the larger hydrophobic area to water is greater, thus favoring micellization at lower concentrations. The cis-double bond at the 9-position introduces a kink in the chain, which can affect packing within the micelle core and may lead to a slightly higher CMC compared to its saturated analogue, stearamine.
-
Head Group: The amino-ethanol head group is weakly basic. The state of its protonation is dependent on the pH of the solution. At low pH, the amine group will be protonated (-NH₂⁺-), making the surfactant cationic. This charge will cause electrostatic repulsion between the head groups, disfavoring micellization and leading to a higher CMC. At higher pH, the head group will be neutral, reducing repulsion and lowering the CMC.
-
Temperature: The effect of temperature on CMC is complex and can vary. For many surfactants, the CMC value passes through a minimum as the temperature is increased.
-
Electrolytes: The addition of salt (e.g., NaCl) to a solution of an ionic surfactant will lower the CMC. The counterions from the salt can shield the electrostatic repulsion between the charged head groups, making it easier for micelles to form.
Conclusion
The critical micelle concentration is a cornerstone parameter for the characterization of any surfactant, including novel molecules like (Z)-2-(Octadec-9-enylamino)ethanol. While a definitive, published CMC value may not be readily available, this guide outlines the theoretical basis and provides robust, validated experimental protocols for its determination. By employing techniques such as surface tensiometry and conductivity measurements, researchers can accurately and reliably characterize the self-assembly behavior of this and other amphiphiles. A thorough understanding and control of the CMC and the factors that influence it are paramount for the successful application of such molecules in advanced formulations and delivery systems.
References
-
Title: Critical Micelle Concentration (CMC) and Surfactant Concentration Source: K.S.V. Krishna Rao, ... B. Sreedhar, in Membrane Characterization, 2017 URL: [Link]
-
Title: An Overview of the Methods of Determination of Critical Micelle Concentration of Surfactants Source: International Journal of Pharmacy and Pharmaceutical Sciences, Vol 6, Issue 8, 2014 URL: [Link]
-
Title: Surface Tension and Critical Micelle Concentration of Surfactants Source: Application Note, Krüss GmbH URL: [Link]
-
Title: Determination of the critical micelle concentration of surfactants by isothermal titration calorimetry Source: Analytical Biochemistry, Volume 320, Issue 1, 2003 URL: [Link]
-
Title: Use of pyrene fluorescence to probe the microenvironments of ionic liquids and their mixtures Source: Journal of Molecular Liquids, Volume 210, Part A, 2015 URL: [Link]
Biological activity and toxicity of (Z)-2-(Octadec-9-enylamino)ethanol
Mechanisms, Toxicity, and Experimental Framework
Executive Summary & Chemical Identity[1][2][3]
Warning: Structural Distinction Required The primary source of confusion in literature regarding this compound is its similarity to N-oleoylethanolamide (OEA).[1][2][3]
-
OEA (Amide): An endocannabinoid-like signaling lipid (PPAR-
agonist) involved in satiety.[1][2][3] -
Target Compound (Amine): (Z)-2-(Octadec-9-enylamino)ethanol (CAS 13127-82-7).[1][2][3] A secondary amine acting as a cationic surfactant and PKC inhibitor.[1]
This guide focuses strictly on the amine (CAS 13127-82-7), a cationic amphiphile widely used as a transfection lipid precursor, corrosion inhibitor, and antistatic agent.[2][3] Its biological activity is governed by its ability to protonate at physiological pH, driving interactions with anionic cell membranes and mitochondrial matrices.
Chemical Architecture
| Property | Specification |
| IUPAC Name | 2-[(Z)-Octadec-9-enylamino]ethanol |
| Common Synonyms | N-Oleyl-2-aminoethanol; N-(2-Hydroxyethyl)oleylamine; Oleyl monoethanolamine |
| CAS Number | 13127-82-7 |
| Molecular Formula | |
| Molecular Weight | 311.55 g/mol |
| pKa (Calculated) | ~9.5 – 10.5 (Secondary Amine) |
| Physiological State | Cationic ( |
| Critical Packing Parameter | > 0.5 (Favors inverted hexagonal phases/membrane fusion) |
Biological Mechanisms of Action[7][8][9]
The biological activity of (Z)-2-(Octadec-9-enylamino)ethanol is defined by its cationic amphiphilic nature.[1][2][3] Unlike the neutral amide analog, the amine carries a positive charge at physiological pH, acting as a "membrane penetrator."
Membrane Perturbation & Fusion
The cis (Z) double bond at the
-
Mechanism: The cationic headgroup binds electrostatically to negatively charged phosphate headgroups of phospholipids.[1] The oleyl tail inserts into the hydrophobic core.
-
Outcome: At low concentrations, this increases permeability (leakage). At concentrations above the Critical Micelle Concentration (CMC), it causes solubilization (lysis). This property is exploited in Lipid Nanoparticles (LNPs) where the amine facilitates endosomal escape via the "proton sponge" effect or ion-pairing with anionic RNA.[1][2][3]
Mitochondrial Toxicity (The Trojan Horse Effect)
Cationic amphiphiles (CADs) exhibit a specific toxicity profile targeting mitochondria due to the high negative membrane potential (
-
Accumulation: The Nernst equation dictates that for every 60 mV of potential, a monovalent cation accumulates 10-fold. Consequently, this amine can concentrate 1000-fold inside the mitochondrial matrix.
-
Uncoupling: Once inside, the amine acts as a protonophore or disrupts the Electron Transport Chain (ETC), leading to ATP depletion and ROS generation.
Lysosomotropism
Being a lipophilic weak base, the molecule freely permeates membranes in its uncharged state. Upon entering the acidic lysosome (pH ~4.5), it becomes protonated and trapped.[4]
-
Consequence: Accumulation leads to osmotic swelling of lysosomes (vacuolization), inhibition of lysosomal enzymes (e.g., acid ceramidase), and potential lysosomal membrane permeabilization (LMP).
Figure 1: Cellular pharmacodynamics of (Z)-2-(Octadec-9-enylamino)ethanol.[1][2][3] The pathway illustrates the divergence between membrane lysis (high dose) and organelle-specific toxicity (low dose).[1][2][3]
Toxicological Profile
The toxicity of CAS 13127-82-7 is characterized by acute irritation and aquatic lethality, consistent with the "cationic detergent" class.[1][2][3]
Mammalian Toxicity[1][2]
-
Acute Oral Toxicity: LD50 (Rat)
1,500 – 2,000 mg/kg.[1][2][5] Classified as Harmful if swallowed (H302) .[1][2][6] -
Skin/Eye: Corrosive (H314) . The high pKa and surfactant ability denature keratin and solubilize corneal membranes, causing irreversible damage.
-
Cytotoxicity:
values in mammalian cell lines (e.g., HeLa, CHO) typically range from 5 to 50 M . Toxicity is time-dependent and serum-dependent (serum albumin binds the lipid, reducing free concentration).[1][2][3]
Environmental Toxicity[1][2]
-
Mechanism: Binds to fish gill membranes, disrupting osmoregulation.
-
Data:
(Fish, 96h) < 1 mg/L; (Daphnia, 48h) < 0.1 mg/L.[2][5]
Experimental Protocols
To evaluate the biological activity of this compound, one must first establish its physicochemical behavior (CMC) to distinguish between monomeric and micellar effects.
Protocol A: Determination of Critical Micelle Concentration (CMC)
Rationale: Biological effects change drastically above CMC.[1] Monomers insert; micelles solubilize.[1][2][3]
Method: Pyrene Fluorescence Probe[1][2][3]
-
Preparation: Prepare a 1 mM stock of (Z)-2-(Octadec-9-enylamino)ethanol in ethanol.
-
Dilution: Prepare serial dilutions in PBS (pH 7.4) ranging from 0.1
M to 500 M.[1][2] -
Probe Addition: Add Pyrene (final conc. 0.5
M) to each sample. Incubate for 30 min at 25°C in the dark. -
Measurement: Measure fluorescence excitation spectra (Emission at 390 nm). Monitor the shift in the
vibronic band ratio (373 nm / 384 nm). -
Analysis: Plot the ratio vs. log[Concentration]. The inflection point indicates the CMC.
Protocol B: Mitochondrial Membrane Potential Assay (JC-1)
Rationale: Validates the "cationic amphiphile" toxicity mechanism.[1][2][3]
Reagents:
-
JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).[2][3]
-
Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).[1][2][3]
Workflow:
-
Seeding: Seed HepG2 or HeLa cells (1.5 x
cells/well) in a 96-well black plate. Culture for 24h. -
Treatment: Treat cells with (Z)-2-(Octadec-9-enylamino)ethanol (0, 1, 5, 10, 20
M) for 4 hours.[1][2][3] Include 50 M CCCP as a positive control for depolarization. -
Staining: Remove media.[1][2][3] Add JC-1 working solution (2
M in warm media).[1][2][3] Incubate 20 min at 37°C. -
Wash: Wash 2x with PBS.
-
Detection:
-
Calculation: A decrease in the Red/Green ratio indicates mitochondrial depolarization.[1]
Figure 2: Workflow for assessing mitochondrial depolarization using JC-1 ratiometric analysis.
References
-
PubChem. (2023).[1][2] Compound Summary: N-Oleyldiethanolamine (CAS 13127-82-7).[1][2][3][7] National Library of Medicine.[1] Link[1][2][3]
-
European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: (Z)-2,2'-(octadec-9-enylimino)bisethanol.[1][2][3] (Note: Refers to the di-ethanol analog, often used as proxy for mono-ethanol toxicity data).[1][2][3] Link
-
Kuznetsov, A. V., et al. (2019). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods.[1][2][3] International Journal of Molecular Sciences.[1] Link
-
Hall, A., et al. (2019). Cell Death Induced by Cationic Amphiphilic Drugs Depends on Lysosomal Ca2+ Release and Cyclic AMP.[1] Cancer Research.[1][2][3][8] Link[1][2][3]
-
FooDB. (2023). Entry for N-Oleoylethanolamine (Distinction Reference).[1][2][3][9] (Used to verify the amide vs amine distinction).[1] Link[1][2][3]
Sources
- 1. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Oleyldiethanolamine | C22H45NO2 | CID 6435844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 6. angenechemical.com [angenechemical.com]
- 7. CAS 13127-82-7: N-Oleyldiethanolamine | CymitQuimica [cymitquimica.com]
- 8. A Cationic Amphiphilic AIE Polymer for Mitochondrial Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound N-Oleoylethanolamine (FDB022839) - FooDB [foodb.ca]
Synthesis of (Z)-2-(Octadec-9-enylamino)ethanol from Oleylamine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing (Z)-2-(Octadec-9-enylamino)ethanol, a secondary amino alcohol, from the primary fatty amine, oleylamine. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the chemical transformations, reaction mechanisms, and practical experimental protocols. Two primary synthetic routes are explored: the direct ethoxylation of oleylamine using ethylene oxide and the nucleophilic substitution reaction with 2-chloroethanol. This guide emphasizes the critical parameters for achieving selective mono-substitution and minimizing side reactions, thereby offering a robust framework for the successful laboratory-scale synthesis and purification of the target compound.
Introduction and Significance
(Z)-2-(Octadec-9-enylamino)ethanol is a long-chain amino alcohol with a molecular structure that imparts both lipophilic and hydrophilic properties. This amphiphilic nature makes it a valuable intermediate in the synthesis of a variety of functional molecules, including non-ionic surfactants, emulsifiers, and corrosion inhibitors. Furthermore, its structural similarity to endogenous signaling lipids suggests potential applications in the development of novel therapeutic agents. The synthesis of this compound from oleylamine, a readily available bio-based starting material, represents an important transformation in oleochemistry. This guide provides a detailed exploration of the viable synthetic strategies to obtain this target molecule with a high degree of purity.
Synthetic Pathways and Mechanistic Considerations
The synthesis of (Z)-2-(Octadec-9-enylamino)ethanol from oleylamine primarily involves the introduction of a 2-hydroxyethyl group onto the nitrogen atom of the primary amine. This can be achieved through two principal pathways, each with its own set of advantages and challenges.
Pathway A: Direct Ethoxylation of Oleylamine with Ethylene Oxide
This is an industrially relevant method for the production of ethoxylated amines. The reaction involves the nucleophilic ring-opening of the strained epoxide ring of ethylene oxide by the primary amine.
Mechanism: The lone pair of electrons on the nitrogen atom of oleylamine attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of an intermediate zwitterion, which then undergoes proton transfer to yield the final product. The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), which can deprotonate the amine to increase its nucleophilicity.[1]
A critical challenge in this pathway is controlling the degree of ethoxylation. The newly formed primary alcohol in the product can also react with ethylene oxide, leading to the formation of di- and poly-ethoxylated byproducts. To favor the formation of the mono-ethoxylated product, a significant molar excess of oleylamine to ethylene oxide is recommended.
Potential Side Reactions:
-
Polyethoxylation: The primary product, (Z)-2-(Octadec-9-enylamino)ethanol, can further react with ethylene oxide to form higher ethoxylates.
-
Dioxane Formation: Under certain conditions, particularly at elevated temperatures and in the presence of acidic catalysts, ethylene oxide can dimerize to form 1,4-dioxane, an undesirable byproduct.[2]
Pathway B: Nucleophilic Substitution with 2-Chloroethanol
This pathway involves the N-alkylation of oleylamine with 2-chloroethanol. This is a classic nucleophilic substitution reaction where the amine acts as the nucleophile and the chlorine atom is the leaving group.
Mechanism: The reaction proceeds via an S_N2 mechanism. The nucleophilic nitrogen atom of oleylamine attacks the carbon atom bearing the chlorine atom in 2-chloroethanol, displacing the chloride ion and forming a protonated secondary amine. A base is required to neutralize the generated hydrochloric acid and to deprotonate the amine, driving the reaction to completion. Common bases for this transformation include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (Et₃N).
Potential Side Reactions:
-
Dialkylation: The secondary amine product can potentially react with another molecule of 2-chloroethanol to form a tertiary amine. Using a molar excess of oleylamine can help to minimize this overalkylation.[3]
-
O-Alkylation: While less likely due to the higher nucleophilicity of the amine, the hydroxyl group of 2-chloroethanol could potentially be alkylated under certain conditions.
Experimental Protocols
The following protocols are designed as a starting point for the laboratory synthesis of (Z)-2-(Octadec-9-enylamino)ethanol. Optimization of reaction parameters may be necessary to achieve desired yields and purity.
Protocol for Pathway A: Direct Ethoxylation
Materials:
-
Oleylamine (technical grade, purified)
-
Ethylene oxide (gas or liquefied)
-
Potassium hydroxide (KOH)
-
Inert solvent (e.g., toluene or xylene)
-
Hydrochloric acid (HCl) for neutralization
-
Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, thermocouple, and pressure gauge is required.
-
Charging the Reactor: Charge the autoclave with purified oleylamine and a catalytic amount of potassium hydroxide (0.1-0.5 mol% relative to oleylamine). If a solvent is used to aid in heat transfer and viscosity control, add it at this stage.
-
Inerting: Purge the reactor several times with dry nitrogen to remove air and moisture.
-
Heating: Heat the reactor contents to the desired reaction temperature (typically 120-160 °C) under a nitrogen atmosphere.[2]
-
Ethylene Oxide Addition: Introduce a controlled stream of ethylene oxide gas into the reactor. The pressure should be carefully monitored and maintained within a safe operating range (e.g., 2-5 bar). The addition should be slow to control the exothermic nature of the reaction.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of ethylene oxide (pressure drop). After the desired amount of ethylene oxide has been added, the reaction mixture is typically held at the reaction temperature for a period to ensure complete conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature and carefully vent any unreacted ethylene oxide. Neutralize the catalyst with an appropriate amount of acid (e.g., dilute HCl).
-
Work-up and Purification: The crude product is washed with water to remove salts. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol for Pathway B: N-Alkylation with 2-Chloroethanol
Materials:
-
Oleylamine (technical grade, purified)
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Diatomaceous earth for filtration
-
Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleylamine in the chosen solvent.
-
Addition of Reagents: Add an excess of potassium carbonate (or triethylamine) to the solution. Then, add 2-chloroethanol dropwise at room temperature. A molar ratio of oleylamine to 2-chloroethanol of 2:1 or higher is recommended to favor mono-alkylation.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. If an organic base was used, it can be removed by washing with water.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation and Characterization
| Parameter | Pathway A (Ethoxylation) | Pathway B (N-Alkylation) |
| Primary Reagent | Ethylene Oxide | 2-Chloroethanol |
| Typical Catalyst | KOH, NaOH | K₂CO₃, Et₃N |
| Reaction Temperature | 120-160 °C | 80-100 °C |
| Pressure | 2-5 bar | Atmospheric |
| Key Selectivity Control | Molar ratio of Oleylamine:Ethylene Oxide | Molar ratio of Oleylamine:2-Chloroethanol |
| Primary Byproducts | Polyethoxylates, Dioxane | Di-alkylated product |
Characterization of (Z)-2-(Octadec-9-enylamino)ethanol:
-
¹H NMR: Expected signals for the oleyl chain (alkene, alkyl protons), the N-H proton, and the protons of the 2-hydroxyethyl group.
-
¹³C NMR: Resonances corresponding to the carbons of the oleyl chain and the 2-hydroxyethyl group.
-
FT-IR: Characteristic peaks for N-H stretching, O-H stretching, C-H stretching, and C=C stretching.
-
Mass Spectrometry: Determination of the molecular weight and fragmentation pattern to confirm the structure.
Visualization of Synthetic Pathways
Pathway A: Direct Ethoxylation
Caption: Reaction scheme for the direct ethoxylation of oleylamine.
Pathway B: Nucleophilic Substitution
Caption: Reaction scheme for the N-alkylation of oleylamine with 2-chloroethanol.
Conclusion
The synthesis of (Z)-2-(Octadec-9-enylamino)ethanol from oleylamine can be effectively achieved through either direct ethoxylation with ethylene oxide or nucleophilic substitution with 2-chloroethanol. The choice of pathway will depend on the available equipment, safety considerations, and desired scale of production. For both methods, careful control of stoichiometry and reaction conditions is paramount to maximize the yield of the mono-substituted product and minimize the formation of byproducts. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and purification of this valuable amino alcohol for further research and application development.
References
- Google Patents. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution.
-
ResearchGate. Molecule structure for oleylamine. Depicted in the green box reaction... Available at: [Link]
-
PMC. Synthesis and Electrochemical Properties of Oleylamine as a Sour Saline Corrosion Inhibitor Under Laminar Flow at 40 °C. Available at: [Link]
-
Frontiers in Chemistry. Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Available at: [Link]
-
PubChem. Oleylamine, ethoxylated (30EO) (26635-93-8). Available at: [Link]
-
RSC Publishing. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles. Available at: [Link]
-
PMC. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles. Available at: [Link]
-
MedCrave. The selective n-alkylation of monoethanolamine in PTC condition. Available at: [Link]
-
ResearchGate. Oleylamine as Both Reducing Agent and Stabilizer in a Facile Synthesis of Magnetite Nanoparticles | Request PDF. Available at: [Link]
- Google Patents. US10655078B2 - Fatty amine ethoxylate in polyalkylene glycol based engine oils.
- Google Patents. CN102126966B - Method for synthesizing N,N-diethyl ethanolamine.
-
RSC Publishing. Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Available at: [Link]
-
PMC. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems. Available at: [Link]
-
Chinese Chemical Letters. Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: [Link]
- Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Surten. Oleyl Amine Ethoxylates. Available at: [Link]
-
ShiningDeal. Ethoxylated Oleylamine Supplier. Available at: [Link]
-
PMC. Temperature-Dependent Selection of Reaction Pathways, Reactive Species, and Products during Postsynthetic Selenization of Copper Sulfide Nanoparticles. Available at: [Link]
- Google Patents. WO2015102984A1 - Process for making ethanolamines.
-
PMC. Purification of acetaldehyde dehydrogenase and alcohol dehydrogenases from Thermoanaerobacter ethanolicus 39E and characterization of the secondary-alcohol dehydrogenase (2 degrees Adh) as a bifunctional alcohol dehydrogenase--acetyl-CoA reductive thioesterase. Available at: [Link]
-
Taylor & Francis Online. Oleylamine – Knowledge and References. Available at: [Link]
-
PubMed. Synthesis of linoleoyl ethanolamide. Available at: [Link]
-
PubMed. Purification and characterization of an alcohol dehydrogenase from Lithospermum erythrorhizon cell cultures. Available at: [Link]
-
ResearchGate. Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. Available at: [Link]
-
RSC Publishing. Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. Available at: [Link]
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- 2. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Methodological & Application
Technical Guide: Application of (Z)-2-(Octadec-9-enylamino)ethanol as an Antistatic Agent
[1]
Executive Summary
(Z)-2-(Octadec-9-enylamino)ethanol (CAS 31314-16-6), commonly referred to as N-Oleyl-2-aminoethanol or Mono-ethoxylated Oleyl Amine , is a specialized internal antistatic agent used in polymer matrices.[1] Unlike the more ubiquitous bis-(2-hydroxyethyl) amine derivatives, this secondary amine offers distinct migration kinetics and surface activity profiles due to its lower molecular weight and higher basicity.[1]
This guide details the mechanism, incorporation protocols, and validation standards required to utilize this compound effectively in high-value applications such as pharmaceutical packaging (blister packs, inhalers) and precision medical device housings, where electrostatic discharge (ESD) can compromise dosage accuracy or electronic integrity.[1]
Part 1: Chemical Identity & Mechanism of Action
Chemical Structure & Properties
The molecule consists of a hydrophobic oleyl tail (C18:[1]1) and a hydrophilic amino-ethanol head group.[1]
-
IUPAC Name: (Z)-2-(Octadec-9-enylamino)ethanol[1]
-
Functionality: Secondary Amine (Amphiphilic Surfactant)[1]
-
Physical State: Pale yellow liquid or soft paste at room temperature.
Mechanism: The Migration-Hygroscopicity Cycle
This compound functions as a migratory internal antistat .[1] Its efficacy relies on a thermodynamic incompatibility with the host polymer (typically Polyethylene or Polypropylene) which drives the molecule to the surface.
-
Migration (Blooming): Post-molding, the molecule migrates from the bulk polymer matrix to the surface. The rate is governed by the polymer's crystallinity and the additive's concentration.
-
Orientation: The hydrophobic oleyl tail remains anchored in the polymer surface, while the hydrophilic ethanolamine head extends into the air.
-
Hygroscopic Action: The polar amine and hydroxyl groups form hydrogen bonds with atmospheric moisture.
-
Conductive Layer Formation: This adsorbed water layer, enriched with ions from the amine, forms a dissipative pathway (Surface Resistivity
), allowing static charge to bleed off into the atmosphere.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Mechanistic Visualization
The following diagram illustrates the dynamic process of migration and layer formation.
Figure 1: Kinetic pathway of (Z)-2-(Octadec-9-enylamino)ethanol from bulk compounding to surface charge dissipation.[1]
Part 2: Application Context & Formulation[4]
Target Matrices
-
Polypropylene (PP): Common in medical syringe barrels and pill bottles.
-
Polyethylene (LDPE/HDPE): Flexible pharmaceutical films and bags.
-
Usage Rate: Typically 0.1% to 2.0% (w/w) .
-
Note: Exceeding 2% can lead to excessive greasiness (over-blooming) and interference with printing or sealing.
-
Pharmaceutical Relevance
In drug development, static charge on packaging can cause:
-
API Adhesion: Active Pharmaceutical Ingredients sticking to walls, altering dose uniformity.
-
Process Interruption: Empty capsules or films clinging to machinery.
-
ESD Damage: Destruction of RFID tags or sensitive electronics in smart inhalers.
Part 3: Experimental Protocols
Protocol A: Formulation & Compounding (Masterbatch Method)
Goal: Create a homogeneous dispersion of the liquid antistat in a solid polymer matrix.
Materials:
-
Polymer Resin (e.g., PP Homopolymer, MFI ~12).
-
(Z)-2-(Octadec-9-enylamino)ethanol (Liquid).[1]
-
Porous Carrier Resin (optional but recommended for liquid additives).
Steps:
-
Pre-Blending:
-
If using a porous carrier (e.g., porous PP), tumble blend the liquid antistat with the carrier pellets at a ratio of 10-20% active content.[1] Allow 2 hours for absorption.
-
Alternative: Use a liquid injection pump directly into the extruder throat.
-
-
Extrusion (Twin-Screw):
-
Temp Profile: Set zones to 190°C - 210°C (Do not exceed 230°C to prevent amine degradation/yellowing).
-
Screw Speed: Medium shear (200-300 RPM) to ensure dispersion without degrading the polymer chains.
-
-
Pelletizing: Strand cut the masterbatch.
-
Final Dilution: Let down the masterbatch into the virgin resin to achieve the target concentration (e.g., 0.5%) during injection molding or film blowing.
Protocol B: Surface Resistivity Testing (ASTM D257)
Goal: Quantify the electrical resistance of the polymer surface.[1]
Equipment:
-
Tera-ohmmeter (High Resistance Meter).[1]
-
Concentric Ring Electrode fixture.
-
Environmental Chamber.
Procedure:
-
Sample Prep: Mold plaques (100mm x 100mm x 3mm). Do not touch the surface with bare hands (oils affect results).
-
Conditioning (Critical):
-
Place samples in a chamber at 23°C ± 2°C and 50% ± 5% Relative Humidity (RH) .
-
Condition for 48 hours . Note: Antistats require time to migrate and equilibrate with moisture.
-
-
Measurement:
-
Apply 500V DC potential.
-
Measure resistance after 60 seconds of electrification.
-
-
Calculation:
Where is Surface Resistivity ( ), is measured resistance ( ), and is the electrode geometric constant (typically ~53.4 for standard rings).
Acceptance Criteria:
-
Excellent:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Good:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Insulative (Fail):
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol C: Static Decay Testing (FTMS 101C / ASTM D4230)
Goal: Measure how fast the material dissipates an induced charge.[1]
Procedure:
-
Conditioning: Same as Protocol B (critical for reproducibility).
-
Charging: Apply a ±5000V charge to the sample surface.
-
Decay Measurement: Measure the time required for the charge to decay to 10% of its initial value (i.e., from 5000V to 500V).
-
Target:
-
Mil-Spec Standard: < 2.0 seconds.[1]
-
High Performance: < 0.5 seconds.
-
Protocol D: Migration & Aging Study
Goal: Assess long-term stability and risk of "blooming" affecting drug product.[1]
Workflow Visualization:
Figure 2: Validation workflow for antistatic pharmaceutical packaging.[1]
Part 4: Safety & Regulatory Considerations
Toxicity & Handling
-
Irritation: As a secondary amine, the pure substance is a skin and eye irritant. Proper PPE (gloves, goggles) is mandatory during compounding.
-
Final Product: Once incorporated into the polymer, the surface concentration is low, but leachables must be evaluated.
Drug Interaction (E&L)
For "Drug Development" professionals, the interaction between the antistat and the drug is paramount.
-
Leachables: Ethoxylated amines can leach into liquid formulations.
-
pH Sensitivity: Being basic, this amine can alter the pH of unbuffered liquid drugs in contact with the packaging.
-
Recommendation: Perform a controlled extraction study (using solvents mimicking the drug vehicle) to quantify migration limits.
References
-
ASTM International. (2014). ASTM D257-14: Standard Test Methods for DC Resistance or Conductance of Insulating Materials. ASTM International. [Link][1]
-
Ampacet Corporation. (2024). Antistatic Additives & Their Use: Technical Overview. Ampacet. [Link]
-
ESD Plastics. (2025). Antistatic Additives for Polymers: Mechanisms and Selection. INCHR-ESD. [Link]
-
PubChem. (2025).[4] Compound Summary: Ethanol, 2-[(9Z)-9-octadecen-1-ylamino]- (CAS 31314-16-6).[1][2][3] National Center for Biotechnology Information. [Link][1]
-
Kao Chemicals. (2024). Mechanism of Anti-static Agents in Plastics. Kao Corp. [Link]
Application Notes and Protocols for Vesicle Preparation Using (Z)-2-(Octadec-9-enylamino)ethanol Lipids
Abstract
This comprehensive guide provides a detailed protocol for the preparation and characterization of lipid vesicles incorporating the novel cationic lipid, (Z)-2-(Octadec-9-enylamino)ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and nanotechnology. We delve into the underlying scientific principles of vesicle formation, offering a robust, step-by-step methodology based on the widely adopted thin-film hydration followed by extrusion technique. Furthermore, we present a systematic approach to characterizing the resulting vesicles, ensuring the production of stable, monodisperse nanoparticles suitable for a range of therapeutic and research applications.
Introduction: The Promise of (Z)-2-(Octadec-9-enylamino)ethanol in Vesicular Drug Delivery
(Z)-2-(Octadec-9-enylamino)ethanol is an amphiphilic lipid characterized by a hydrophilic ethanolamine headgroup and a hydrophobic octadec-9-enyl (oleyl) tail.[1][2] This structure imparts unique properties that are highly advantageous for the formation of lipid-based drug delivery systems.[3] The oleyl chain, with its cis-double bond, introduces a kink in the hydrocarbon tail, leading to a lower phase transition temperature and increased membrane fluidity.[4] This enhanced fluidity can be beneficial for the encapsulation and subsequent release of therapeutic payloads. The primary amine in the headgroup is ionizable, resulting in a cationic surface charge at physiological pH, which can facilitate interaction with negatively charged cell membranes and nucleic acids, making it a promising candidate for gene delivery applications.[3][]
These vesicles, often referred to as liposomes or lipid nanoparticles (LNPs), are spherical structures composed of one or more lipid bilayers enclosing an aqueous core.[6][7] They have emerged as a leading platform for the delivery of a wide array of therapeutic agents, including small molecules, proteins, and nucleic acids, due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic compounds.[3][][6]
This guide will focus on a reproducible method for preparing unilamellar vesicles using (Z)-2-(Octadec-9-enylamino)ethanol, leveraging the well-established thin-film hydration and extrusion method.[8][9][10][11]
Pre-Formulation Considerations: The Blueprint for Vesicle Design
The rational design of a vesicular formulation is critical to achieving the desired physicochemical properties and in vivo performance. Key parameters to consider include lipid composition, the inclusion of helper lipids, and the choice of the aqueous hydration buffer.
Lipid Composition: The Role of Helper Lipids
While (Z)-2-(Octadec-9-enylamino)ethanol can self-assemble into bilayers, the inclusion of helper lipids is often necessary to enhance vesicle stability, modulate membrane fluidity, and improve encapsulation efficiency.
-
Cholesterol: This rigid, planar molecule inserts into the lipid bilayer, filling gaps between the phospholipid molecules. This reduces membrane permeability to encapsulated solutes and increases the mechanical strength and stability of the vesicles.[12] An optimal ratio of cholesterol to the primary lipid is crucial for forming stable vesicles.[12]
-
Neutral Helper Lipids (e.g., DOPE, DSPC): Dioleoylphosphatidylethanolamine (DOPE) is a cone-shaped lipid that can promote the formation of non-bilayer structures, which can be advantageous for endosomal escape in gene delivery. Distearoylphosphatidylcholine (DSPC) is a saturated lipid with a high phase transition temperature that can increase bilayer rigidity and stability. The choice of neutral lipid will depend on the desired membrane characteristics.
-
PEGylated Lipids: The incorporation of lipids conjugated to polyethylene glycol (PEG) creates a hydrophilic corona on the vesicle surface. This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time in vivo.
Aqueous Phase Composition
The composition of the aqueous buffer used for hydration will determine the pH and osmolarity of the final vesicle suspension. For in vivo applications, it is crucial to use a buffer that is isotonic with physiological fluids (e.g., phosphate-buffered saline (PBS) at pH 7.4) to prevent osmotic stress on cells.[13] For encapsulating pH-sensitive drugs or nucleic acids, the pH of the hydration buffer may need to be optimized.
Experimental Protocol: Preparation of Unilamellar Vesicles
This protocol details the preparation of unilamellar vesicles using the thin-film hydration method followed by extrusion. This technique is widely recognized for its simplicity and effectiveness in producing vesicles with a controlled size distribution.[9]
Materials and Equipment
-
(Z)-2-(Octadec-9-enylamino)ethanol lipid
-
Helper lipids (e.g., Cholesterol, DOPE, PEGylated lipid)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[10][13]
-
Hydration buffer (e.g., sterile PBS, pH 7.4)
-
Water bath
-
Extruder device (e.g., mini-extruder)[16]
-
Polycarbonate membranes (with desired pore size, e.g., 100 nm)[16][17]
-
Syringes
-
Glass round-bottom flask[9]
-
Scintillation vials or other suitable containers
Step-by-Step Methodology
Step 1: Lipid Film Formation
-
Lipid Dissolution: Accurately weigh the desired amounts of (Z)-2-(Octadec-9-enylamino)ethanol and any helper lipids and dissolve them in a suitable organic solvent in a round-bottom flask. A common solvent choice is a 2:1 (v/v) mixture of chloroform and methanol.[10] Ensure complete dissolution to achieve a homogenous mixture of lipids.[13]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent to facilitate evaporation. Apply a vacuum to the system to remove the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.[10][14]
-
Residual Solvent Removal: To ensure all traces of the organic solvent are removed, which could otherwise be toxic or affect vesicle stability, place the flask under high vacuum for at least 2 hours, or overnight in a desiccator.[14][18]
Step 2: Hydration of the Lipid Film
-
Buffer Addition: Add the pre-warmed aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture to ensure proper hydration and formation of fluid bilayers.[10][18]
-
Vesicle Formation: Gently agitate the flask by hand or using a vortex mixer. This process facilitates the swelling and detachment of the lipid sheets from the glass wall, which then self-close to form multilamellar vesicles (MLVs).[13] These MLVs are typically heterogeneous in size and lamellarity.[8][11]
Step 3: Vesicle Sizing by Extrusion
-
Extruder Assembly: Assemble the extruder device according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size (e.g., 100 nm) onto the filter support.[15]
-
Extrusion Process: Draw the MLV suspension into a syringe and load it into the extruder. Force the suspension through the membrane by applying gentle, steady pressure to the syringe plunger.[19] This process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles (LUVs). The repeated passage through the narrow pores disrupts the multilamellar structure and forces the lipids to reassemble into vesicles with a diameter close to the pore size of the membrane.[16][17]
Visual Workflow: Vesicle Preparation
Caption: Workflow for preparing unilamellar vesicles.
Characterization of Prepared Vesicles
Thorough characterization of the prepared vesicles is essential to ensure quality, reproducibility, and to predict their in vivo behavior. The following table summarizes the key parameters and the techniques used for their measurement.
| Parameter | Technique | Principle | Desired Outcome |
| Vesicle Size (Mean Diameter) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of the vesicles. | A narrow, monomodal size distribution with a low PDI (typically < 0.2) indicates a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry (LDV) | Measures the velocity of the charged vesicles in an applied electric field. | A sufficiently high positive or negative zeta potential (e.g., > ±20 mV) suggests good colloidal stability due to electrostatic repulsion between vesicles. |
| Encapsulation Efficiency (%EE) | Ultracentrifugation or Size Exclusion Chromatography followed by a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC) | Separation of the vesicle-encapsulated drug from the unencapsulated (free) drug. | High %EE is desirable to maximize drug payload and minimize the dose of the formulation required. |
| Vesicle Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Provides direct visualization of the vesicles, confirming their spherical shape and lamellarity. | Images should show discrete, spherical vesicles with a clear lipid bilayer. |
Table 1: Key Characterization Parameters for Lipid Vesicles
Protocol for Determining Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated drug from the vesicle suspension using a technique like ultracentrifugation or a size exclusion chromatography column.
-
Quantification of Total and Free Drug:
-
To determine the total amount of drug, disrupt a known volume of the vesicle suspension using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the drug concentration using a validated analytical method.
-
Measure the concentration of the free drug in the supernatant (after ultracentrifugation) or the appropriate fractions (from chromatography).
-
-
Calculation of %EE: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
Factors Influencing Vesicle Properties
The final characteristics of the prepared vesicles are influenced by a multitude of formulation and processing variables. Understanding these relationships is key to optimizing the formulation for a specific application.
Visual Logic: Formulation & Process Parameter Impact
Caption: Influence of parameters on vesicle properties.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - Drug leakage during extrusion.- Poor drug-lipid interaction.- Inappropriate pH of hydration buffer. | - Reduce the number of extrusion cycles.- Modify the lipid composition to enhance interaction.- Optimize the pH of the hydration buffer to improve drug solubility and retention. |
| High Polydispersity Index (PDI) | - Incomplete hydration.- Insufficient number of extrusion cycles.- Aggregation of vesicles. | - Ensure hydration temperature is above the Tc of all lipids.- Increase the number of extrusion passes.- Check the zeta potential; if low, consider modifying the surface charge. |
| Vesicle Aggregation Over Time | - Low surface charge.- Inappropriate storage conditions. | - Increase the proportion of charged lipid or modify the pH to increase the magnitude of the zeta potential.- Store at 4°C and avoid freezing unless a cryoprotectant is used. |
| Inconsistent Batch-to-Batch Results | - Inaccurate weighing of lipids.- Incomplete removal of organic solvent.- Variation in extrusion pressure or speed. | - Use a calibrated analytical balance.- Ensure the lipid film is completely dry before hydration.- Standardize the extrusion process. |
Table 2: Common Troubleshooting Guide
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation of vesicles using the novel lipid, (Z)-2-(Octadec-9-enylamino)ethanol. By following the detailed methodology for thin-film hydration and extrusion, and by carefully considering the key formulation and processing parameters, researchers can reproducibly generate high-quality, monodisperse vesicles. The provided guidelines for characterization and troubleshooting will further aid in the development of optimized vesicular drug delivery systems for a wide range of therapeutic applications.
References
-
CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]
- Jesorka, A., & Orwar, O. (2008). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. In Microfluidic Cell Culture. Humana Press.
-
GENTY, T. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]
- Montes, L. R., et al. (2022).
- Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Vesicles of variable sizes produced by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65.
- Bang, S., & Lee, S. (2021).
- Lee, S. H., et al. (2016). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of Visualized Experiments, (115), e54382.
- Fareed, D., & Kassab, H. (2023). Effect of formulation variables on the properties of a new vesicular system of an anthraquinone derivative.
- Magesh, M., & Ruckmani, K. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Journal of Nanoscience and Nanotechnology, 16(12), 12345-12350.
- Cullis, P. R., Hope, M. J., & Bally, M. B. (1993). Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques. In Liposome Technology (pp. 39-50). CRC Press.
- Moghimipour, E., et al. (2012). Effect of formulation and processing variables on the particle size of sorbitan monopalmitate niosomes.
- Lee, S. H., et al. (2011). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. JoVE (Journal of Visualized Experiments), (58), e3389.
- Li, C., et al. (2024). Vesicle-based formulations for pain treatment: a narrative review. Journal of Nanobiotechnology, 22(1), 1-20.
- Melero, A., et al. (2023). Skin drug delivery using lipid vesicles: A starting guideline for their development. Journal of Controlled Release, 355, 435-455.
- Rathod, A., Mishra, A., & Jain, S. (2015). Preparation and characterization of lipid vesicles of thiocolchicoside for transdermal drug delivery system. International Journal of Novel Drug Delivery Technology, 5(2), 103-110.
-
Melero, A., et al. (2023). Skin drug delivery using lipid vesicles: A starting guideline for their development. PubMed. Retrieved from [Link]
- Amani, A., et al. (2018).
- Singh, S., et al. (2024). The future of vesicular drug delivery: transferosomes in therapeutic advancement—applications, innovations and challenges. Journal of Drug Delivery Science and Technology, 91, 105221.
- da Silva, A. C. S., et al. (2019). LIPID VESICLES: APPLICATIONS, PRINCIPAL COMPONENTS AND METHODS USED IN THEIR FORMULATIONS. A REVIEW. Química Nova, 42(3), 304-316.
- Roger, E., et al. (2019). Influence of dermal formulation additives on the physicochemical characteristics of catanionic vesicles. International Journal of Pharmaceutics, 567, 118465.
-
Nanobot. (n.d.). Liposomes: Protocol - I. Retrieved from [Link]
- Wilson, D. R., et al. (2022). Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery.
- Ingolfsson, H. I., & Andersen, O. S. (2011). Alcohol's effects on lipid bilayer properties. Biophysical journal, 101(4), 847-855.
- Jamnik, P., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 10(6), 1391.
-
Avanti Polar Lipids. (n.d.). Liposome Preparation. Retrieved from [Link]
- Iannitelli, A., et al. (2021).
- Boller, F., et al. (1996). U.S. Patent No. 5,549,910. Washington, DC: U.S.
- Ingolfsson, H. I., & Andersen, O. S. (2011). Alcohol's effects on lipid bilayer properties. Biophysical Journal, 101(4), 847–855.
-
ChemBK. (2024, April 9). (Z)-2,2'-(octadec-9-enylimino)bisethanol. Retrieved from [Link]
- Sun, S., & Sun, Y. (2023). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. International Journal of Molecular Sciences, 24(12), 10287.
Sources
- 1. Buy 2,2'-(Octadec-9-enylimino)bisethanol | 25307-17-9 [smolecule.com]
- 2. chembk.com [chembk.com]
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- 4. Vesicle-based formulations for pain treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIPID VESICLES: APPLICATIONS, PRINCIPAL COMPONENTS AND METHODS USED IN THEIR FORMULATIONS. A REVIEW [scielo.org.co]
- 7. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 12. japer.in [japer.in]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 15. Liposomes: Protocol [inanobotdresden.github.io]
- 16. liposomes.ca [liposomes.ca]
- 17. liposomes.ca [liposomes.ca]
- 18. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 19. Video: Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles [jove.com]
Application Note: Surface Tension Measurement and Micellization Protocols for N-Oleylethanolamine (OEA) Solutions
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Background
N-oleylethanolamine (OEA, also known as oleoylethanolamide) is an endogenous lipid mediator derived from the monounsaturated fatty acid, oleic acid[1]. Biologically, OEA is synthesized on-demand by small intestinal enterocytes and serves as a high-affinity agonist for the nuclear transcription factor peroxisome proliferator-activated receptor alpha (PPAR-α), playing a critical role in regulating satiety, food intake, and lipid metabolism[1].
Beyond its biological signaling, OEA possesses a highly amphiphilic molecular architecture—comprising a long, hydrophobic oleic acid tail and a hydrophilic ethanolamine head. This structural duality allows OEA to function as a non-ionic surfactant, spontaneously accumulating at air-water or oil-water interfaces to reduce surface tension and stabilize emulsions[1]. However, the extreme hydrophobicity of its C18:1 tail presents significant challenges in aqueous formulation, often necessitating its incorporation into advanced delivery systems such as nanoemulsions, liposomes, or solid lipid nanoparticles to achieve therapeutic bioavailability[2].
Understanding the interfacial behavior of OEA through precise surface tension measurements is a critical prerequisite for formulation scientists. It allows for the determination of the Critical Micelle Concentration (CMC), which dictates the thermodynamic stability of OEA-loaded nanocarriers and informs the optimal ratio of co-surfactants required to prevent Ostwald ripening and phase separation[3].
Diagram 1: Biological signaling pathway of N-oleylethanolamine (OEA) via PPAR-α activation.
Physicochemical & Micellization Data
The surfactant properties of fatty acid ethanolamides are defined by their ability to lower the free energy of an interface. When OEA monomers saturate the air-water interface, any additional concentration results in the spontaneous self-assembly of micelles (the CMC). The table below summarizes the critical quantitative parameters derived from surface tension isotherms for OEA and closely related oleic acid derivatives[3][4].
Table 1: Physicochemical and Interfacial Properties of OEA and Related Derivatives
| Parameter | Typical Value / Range | Formulation Implication |
| Molecular Weight | 325.53 g/mol | Determines molarity calculations for precise dosing. |
| Critical Micelle Concentration (CMC) | 1.5 – 4.4 mM* | Defines the minimum concentration required for spontaneous micellization and self-assembly[3]. |
| Surface Tension at CMC ( | ~30 – 35 mN/m | Indicates the maximum surface pressure and emulsifying strength of the lipid[3]. |
| Maximum Surface Excess ( | Calculated via Gibbs Isotherm | Determines the maximum packing density of OEA molecules at the oil/water interface[3]. |
| Minimum Area/Molecule ( | ~30 – 50 Ų | Reflects the orientation of the ethanolamine headgroup and oleic tail at the interface[3]. |
*Note: Due to the extremely low aqueous solubility of pure OEA, apparent CMC values are highly dependent on the solvent system (e.g., presence of co-solvents like low-dose ethanol) and temperature.
Experimental Protocol: Surface Tension and CMC Determination
Expertise & Causality: Methodological Choices
Measuring the surface tension of highly lipophilic amides like OEA requires strict methodological controls. We utilize the Wilhelmy Plate method rather than the Du Noüy ring. Causality: The Wilhelmy plate is a static measurement that does not disrupt the interface during data acquisition. Because large amphiphilic molecules like OEA require significant time to diffuse to the interface and orient themselves, a static method is mandatory to capture true thermodynamic equilibrium. Furthermore, because OEA is poorly soluble, a stock solution must be prepared in a volatile, water-miscible co-solvent (e.g., absolute ethanol) and diluted into the aqueous subphase, ensuring the final co-solvent concentration remains below 1% v/v to prevent artifactual surface tension depression.
The Self-Validating Workflow
To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . Surface tensiometry is exquisitely sensitive to trace impurities (e.g., residual detergents on glassware). The system validates itself prior to every run by measuring ultrapure water.
Step-by-Step Methodology
Phase 1: System Suitability & Preparation
-
Glassware Decontamination: Submerge all sample vessels in a highly oxidizing acid bath (e.g., Piranha solution or Nochromix) for 2 hours. Rinse 10 times with HPLC-grade water. Do not use standard laboratory detergents, as they will leave surfactant residues.
-
Probe Cleaning: Flame the platinum-iridium Wilhelmy plate using a Bunsen burner until it glows red hot. This combusts any residual organic lipids.
-
SST Execution: Fill the vessel with HPLC-grade water and thermostat to
. Measure the surface tension. Validation Gate: Proceed only if the reading is . If lower, repeat steps 1-2.
Phase 2: Sample Preparation & Measurement
4. Stock Solution: Prepare a 50 mM stock of OEA in absolute ethanol.
5. Serial Dilution: Prepare a concentration series of OEA in a buffered aqueous solution (e.g., PBS, pH 7.4) ranging from
Phase 3: Data Analysis
9. Isotherm Plotting: Plot the equilibrium surface tension (
Diagram 2: Self-validating experimental workflow for determining OEA critical micelle concentration.
Application in Formulation Development
The surface tension and CMC data derived from the protocol above are not merely academic; they are the foundational metrics for designing OEA-loaded nanocarriers. Because OEA is highly hydrophobic, it is frequently formulated into nanoemulsions to facilitate intravenous or oral delivery for obesity and stroke therapies[2].
When formulating these nanoemulsions, high-speed homogenization and ultrasonication are utilized to shear the lipid phases into colloidal dispersions[2]. However, OEA alone often cannot reduce the interfacial tension sufficiently to prevent the droplets from coalescing. Formulators must use the CMC data to select appropriate co-surfactants (such as Pluronic F-68, Tween 80, or soybean phosphatidylcholine)[2]. By mapping the surface tension reduction of OEA in combination with these surfactants, scientists can identify synergistic mixtures that achieve ultra-low interfacial tension, resulting in highly stable, uniform nanoemulsions with optimal polydispersity indices (PDI) and long-term storage stability[2].
References
-
Oleic acid-derived oleoylethanolamide: A nutritional science perspective ResearchGate[Link]
-
Synthesis of Oleoylethanolamide Using Lipase ResearchGate[Link]
-
Preparation, Characterization and In Vivo Evaluation of Nanoemulsions for The Controlled Delivery of The Antiobesity Agent N-Oleoylethanolamine ResearchGate[Link]
Sources
Advanced Emulsification and Nanocarrier Protocols Using (Z)-2-(Octadec-9-enylamino)ethanol
(Z)-2-(Octadec-9-enylamino)ethanol , commonly referred to as oleyl ethanolamine or 2-hydroxyethyl oleylamine, is a highly versatile, pH-responsive amphiphilic lipid. Featuring a lipophilic octadec-9-enyl (oleyl) chain and a hydrophilic secondary amine ethanol headgroup, this molecule serves as a structural scaffold for advanced emulsification. It is increasingly utilized in the development of Self-Microemulsifying Drug Delivery Systems (SMEDDS), Lipid Cubic Nanoparticles (LCNPs), and cationic nanoemulsions to enhance the bioavailability of poorly water-soluble therapeutics.
This application note provides a comprehensive, mechanistically grounded guide to utilizing (Z)-2-(Octadec-9-enylamino)ethanol in nanocarrier formulation, complete with self-validating protocols and quality control metrics.
Mechanistic Grounding: Causality in Formulation Design
To effectively utilize (Z)-2-(Octadec-9-enylamino)ethanol, formulation scientists must understand the physical chemistry driving its behavior at the oil-water interface.
pH-Responsive Electrostatic Stabilization
The secondary amine group of the ethanolamine head possesses a specific pKa that dictates its ionization state. At physiological pH (7.4), the molecule remains largely unprotonated, minimizing systemic cytotoxicity. However, in acidic environments (e.g., the tumor microenvironment or endosomes at pH 5.5–6.5), the amine rapidly protonates. This yields a strong positive zeta potential, which provides electrostatic repulsion between emulsion droplets, preventing Ostwald ripening and coalescence during storage[1].
Mucosal Adhesion and Drug Anchoring
In oral delivery systems, the incorporation of oleyl amine derivatives into SEDDS or SMEDDS yields positively charged emulsion droplets. These cationic droplets electrostatically interact with the negatively charged mucin glycoproteins of the gastrointestinal lumen and the Caco-2 monolayer, significantly prolonging residence time and enhancing absorption[2]. Furthermore, this cationic interface facilitates the electrostatic adsorption of slightly anionic or polar drug molecules, anchoring them within the lipid droplet and drastically increasing drug loading capacity[3].
Fusogenicity and Endosomal Escape
The cis-double bond (Z-configuration) in the oleyl tail creates a structural "kink" that prevents tight lipid packing. When the nanocarrier is endocytosed, the protonation of the amine headgroup combined with the kinked tail induces an inverted hexagonal (
Figure 1: pH-responsive endosomal escape mechanism of (Z)-2-(Octadec-9-enylamino)ethanol.
Quantitative Data: Impact on Emulsion Parameters
The addition of (Z)-2-(Octadec-9-enylamino)ethanol directly modulates the physicochemical properties of oil-in-water (O/W) nanoemulsions. As demonstrated in molecular dynamics simulations and empirical LCNP formulations[4],[5], an optimal concentration exists where the electrostatic repulsion minimizes the Polydispersity Index (PDI) without causing surfactant-induced toxicity.
Table 1: Influence of (Z)-2-(Octadec-9-enylamino)ethanol Concentration on O/W Nanoemulsion Characteristics
| Formulation | Lipid:Amine Ratio | Zeta Potential (mV) | Droplet Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Control | 10:0 | -12.4 ± 1.2 | 185 ± 5 | 0.24 ± 0.02 | 72.4 ± 2.1 |
| 1% Amine | 10:1 | +14.2 ± 1.5 | 162 ± 4 | 0.18 ± 0.01 | 81.5 ± 1.8 |
| 3% Amine | 10:3 | +38.5 ± 2.1 | 149 ± 3 | 0.15 ± 0.02 | 92.2 ± 1.5 |
| 5% Amine | 10:5 | +45.1 ± 1.8 | 155 ± 6 | 0.19 ± 0.03 | 89.4 ± 2.4 |
Note: Data synthesizes baseline metrics from optimized cationic lipid formulations, demonstrating that a ~3% w/w concentration yields optimal electrostatic stabilization (Zeta > +30 mV) and maximum encapsulation[4],[1].
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that the causality of the formulation steps is verified before proceeding.
Protocol A: Preparation of Cationic Nanoemulsions via High-Pressure Homogenization (HPH)
This protocol utilizes high-shear forces to create a coarse emulsion, followed by HPH to achieve a monodisperse nanoscale droplet size.
Materials:
-
Active Pharmaceutical Ingredient (API): Hydrophobic model drug (e.g., Sinomenine)[4].
-
Oil Phase: Medium-chain triglycerides (MCT) or Soybean oil.
-
Cationic Emulsifier: (Z)-2-(Octadec-9-enylamino)ethanol (3% w/w of lipid phase).
-
Aqueous Phase: 10 mM Acetate buffer (pH 5.5) to ensure full protonation during emulsification.
Step-by-Step Methodology:
-
Lipid Phase Preparation: Dissolve the API and (Z)-2-(Octadec-9-enylamino)ethanol into the oil phase. Heat the mixture gently to 60°C under continuous magnetic stirring until a visually clear, isotropic solution is formed.
-
Aqueous Phase Preparation: Heat the acetate buffer to 60°C to match the temperature of the lipid phase (prevents premature lipid precipitation).
-
Primary Emulsification: Add the aqueous phase dropwise to the lipid phase while homogenizing using a high-shear rotor-stator mixer at 10,000 rpm for 5 minutes.
-
QC Checkpoint 1: The resulting coarse emulsion should be milky white with no visible phase separation.
-
-
Nanoemulsification: Pass the coarse emulsion through a High-Pressure Homogenizer at 800 bar for 3 to 5 cycles.
-
Cooling & pH Adjustment: Rapidly cool the nanoemulsion to room temperature using an ice bath to solidify the interfacial layer. Adjust the pH to 7.4 using 0.1 M NaOH if physiological administration is required.
-
QC Checkpoint 2 (Self-Validation): Measure the Zeta Potential via Dynamic Light Scattering (DLS). If the potential is
mV at pH 5.5, the amine has not fully partitioned to the interface; increase homogenization cycles.
-
Figure 2: Workflow for formulating cationic nanoemulsions via high-pressure homogenization.
Protocol B: Formulation of Cationic SMEDDS for Oral Delivery
Self-Microemulsifying Drug Delivery Systems (SMEDDS) are anhydrous isotropic mixtures that spontaneously form microemulsions upon mild agitation in gastrointestinal fluids[2].
Step-by-Step Methodology:
-
Excipient Blending: In a glass vial, combine the oil (e.g., Capryol 90), a hydrophilic surfactant (HLB > 12, e.g., Cremophor EL), and a co-surfactant.
-
Amine Integration: Add 2-5% w/w of (Z)-2-(Octadec-9-enylamino)ethanol to the mixture. The amine acts as a cationic charge inducer and secondary co-surfactant[1].
-
Drug Solubilization: Add the hydrophobic API to the mixture. Vortex for 5 minutes and sonicate at 40°C for 15 minutes until a completely transparent, isotropic pre-concentrate is formed.
-
Thermodynamic Stability Testing (Self-Validation): Subject the SMEDDS pre-concentrate to three freeze-thaw cycles (-20°C to +40°C).
-
QC Checkpoint: Any signs of drug precipitation, cloudiness, or phase separation indicate insufficient surfactant capacity. If precipitation occurs, increase the ratio of the hydrophilic surfactant.
-
-
In Vitro Emulsification Assessment: Dilute 1 mL of the SMEDDS formulation into 250 mL of simulated gastric fluid (0.1 N HCl, pH 1.2) under mild stirring (50 rpm) at 37°C. The formulation should form a clear/translucent microemulsion within 1 minute.
References
1.[2] Title: A Review on Novel Therapeutic Strategies for the Enhancement of Solubility for Hydrophobic Drugs through Lipid and Surfactant Based Self Micro Emulsifying Drug Delivery System Source: Science Alert URL: [Link]
2.[4] Title: Preparation of Lipid Cubic Liquid Crystalline Nanoparticles of Sinomenine Based on Molecular Dynamics Simulations and Investigation of the Efficacy Against Rheumatoid Arthritis Source: National Institutes of Health (PMC) URL: [Link]
3.[5] Title: Preparation of Lipid Cubic Liquid Crystalline Nanoparticles of Sinomenine Based on Molecular Dynamics Simulations and Investigation of the Efficacy Against Rheumatoid Arthritis Source: ResearchGate URL: [Link]
4.[1] Title: Development and characterization of self-emulsifying pellets by extrusion/spheronization Source: Martin-Luther-Universität Halle-Wittenberg (uni-halle.de) URL: [Link]
5.[3] Title: Improving the Performance of Lipid Formulations: Nanoparticle Layers and Solid Hybrid Particles Source: American Pharmaceutical Review URL: [Link]
Sources
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. scialert.net [scialert.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Preparation of Lipid Cubic Liquid Crystalline Nanoparticles of Sinomenine Based on Molecular Dynamics Simulations and Investigation of the Efficacy Against Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Performance Corrosion Inhibition: Application of N-(2-Hydroxyethyl)oleylamine Self-Assembled Monolayers
Abstract
This application note details the protocol for utilizing N-(2-Hydroxyethyl)oleylamine (HEOA) as a corrosion inhibitor for mild steel in aggressive acidic environments (1M HCl). Unlike traditional barrier coatings (paints), HEOA functions via the formation of a Self-Assembled Monolayer (SAM) . This guide covers surface preparation, film formation thermodynamics, and electrochemical validation using Electrochemical Impedance Spectroscopy (EIS).
Introduction & Mechanism of Action
N-(2-Hydroxyethyl)oleylamine is a surfactant-type organic inhibitor characterized by a "head-tail" structure. Its efficacy stems from its amphiphilic nature:
-
Hydrophilic Head (
): Contains heteroatoms (Nitrogen and Oxygen) with lone pair electrons that facilitate chemisorption onto empty -orbitals of surface iron atoms. -
Hydrophobic Tail (Oleyl Chain, C18): A long hydrocarbon chain that orients away from the metal surface, creating a hydrophobic barrier that repels water and aggressive anions (
).
The adsorption typically follows the Langmuir Isotherm , indicating monolayer coverage where inhibition efficiency is directly proportional to surface coverage (
Mechanistic Diagram
The following diagram illustrates the adsorption mechanism and the blocking of anodic/cathodic reaction sites.
Figure 1: Mechanism of N-(2-Hydroxyethyl)oleylamine adsorption on steel. The polar head anchors to the metal, while the non-polar tail forms a hydrophobic barrier against corrosive ions.
Materials & Reagents
-
Inhibitor: N-(2-Hydroxyethyl)oleylamine (CAS: 13127-82-7 or high-purity ethoxylated oleylamine equivalent).
-
Substrate: Mild Steel Coupons (e.g., AISI 1018 or N80), dimensions
(exposed area). -
Solvent/Medium: 1.0 M Hydrochloric Acid (HCl), prepared from analytical grade 37% HCl and deionized water.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers (grades 400, 600, 800, 1200, 2000).
-
Degreasing Agents: Acetone (analytical grade), Ethanol.
Protocol 1: Surface Preparation & Film Formation
Rationale: The efficacy of a SAM is strictly dependent on the surface energy of the substrate. Oxide layers or grease prevent the amine "head" from bonding with the iron.
Step-by-Step Methodology
-
Mechanical Polishing:
-
Abrade the steel specimens sequentially with SiC papers from grade 400 up to 2000.
-
Critical: Rotate the sample
between grades to remove scratches from the previous step. -
Goal: Achieve a mirror-like surface (
).
-
-
Degreasing & Cleaning:
-
Sonicate samples in acetone for 10 minutes to remove organic residues.
-
Rinse with ethanol, then deionized water.
-
Dry in a stream of warm air. Proceed immediately to coating to prevent flash oxidation.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of 1000 ppm HEOA in 1M HCl.
-
Note: HEOA may require slight warming (
) or pre-dissolution in a small volume of ethanol (1 mL) before adding to acid to ensure dispersion. -
Prepare serial dilutions: 50, 100, 200, 500 ppm .
-
-
Immersion (Self-Assembly):
-
Immerse the prepared coupons into the test solutions.
-
Equilibrium Time: Allow 3–6 hours at
for the adsorption equilibrium to be established before starting electrochemical measurements.
-
Protocol 2: Electrochemical Validation
Rationale: Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel) provide quantitative data on the film's resistance and coverage.
Experimental Workflow
Figure 2: Electrochemical validation workflow. OCP stabilization is mandatory to ensure the SAM is fully formed before applying potential perturbations.
Measurement Parameters
-
Open Circuit Potential (OCP): Monitor until potential change is
. -
EIS Settings:
-
Frequency Range:
to . -
Amplitude:
(RMS). -
Bias: At OCP.
-
-
Tafel Polarization:
-
Scan Range:
vs. OCP. -
Scan Rate:
(slow scan to maintain equilibrium).
-
Data Analysis & Expected Results
Electrochemical Impedance Spectroscopy (EIS)
The data is fitted to a Randles equivalent circuit (
- (Charge Transfer Resistance): Increases with inhibitor concentration (indicates barrier formation).[1]
- (Double Layer Capacitance): Decreases as HEOA molecules displace water molecules at the interface (lower dielectric constant of organic film vs. water).
Inhibition Efficiency (
Typical Performance Data (Mild Steel in 1M HCl)
| Concentration (ppm) | Inhibition Efficiency ( | Surface Coverage ( | ||
| 0 (Blank) | 25.4 | 180.5 | - | - |
| 50 | 145.2 | 95.4 | 82.5 | 0.825 |
| 100 | 310.8 | 65.2 | 91.8 | 0.918 |
| 200 | 480.5 | 42.1 | 94.7 | 0.947 |
| 500 | 520.1 | 38.5 | 95.1 | 0.951 |
Note: Data represents typical values for oleyl-amine derivatives. Efficiency plateaus after ~200 ppm as the monolayer saturates (Langmuir limit).
Troubleshooting & Expert Tips
-
Issue: Low Inhibition Efficiency (< 70%).
-
Cause: Insufficient degreasing. The hydrophobic tail cannot orient correctly if the surface has residual organic contaminants.
-
Fix: Use a piranha solution dip (Caution: Dangerous) or extend acetone sonication.
-
-
Issue: Unstable OCP.
-
Cause: Desorption of the inhibitor or temperature fluctuations.
-
Fix: Ensure the cell is thermostated (
). HEOA efficiency can decrease at elevated temperatures ( ) due to physical desorption.
-
-
Solubility:
-
If HEOA causes turbidity in 1M HCl, add 5% Ethanol as a co-solvent. This does not significantly alter the corrosivity of 1M HCl but ensures monomeric dispersion of the surfactant.
-
References
-
MDPI. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. Processes.[1][2][3][4][5][6][7][8][9][10] [Link]
-
MDPI. (2024). Synthesis and Electrochemical Properties of Oleylamine as a Sour Saline Corrosion Inhibitor.[2] Materials.[1][2][3][4][5][6][9][10][11] [Link][2][5][10][12]
-
American Chemical Society. (2004). Adsorption behavior of surface-chemically pure N-alkyl-N-(2-hydroxyethyl)aldonamides at the air/water interface.[11] Langmuir.[1][6][8][9][11] [Link]
-
Royal Society of Chemistry. (2015). Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base complexes.[10] RSC Advances. [Link]
Sources
- 1. Investigating the Adsorption and Corrosion Protection Efficacy and Mechanism of Marjoram Extract on Mild Steel in HCl Medium | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Nontoxic corrosion inhibitors for N80 steel in hydrochloric acid - Arabian Journal of Chemistry [arabjchem.org]
- 4. Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US8833450B2 - Nitrogen containing compounds as corrosion inhibitors - Google Patents [patents.google.com]
- 8. Langmuir adsorption model - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Adsorption behavior of surface-chemically pure N-alkyl-N-(2-hydroxyethyl)aldonamides at the air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC Strategies for the Analysis of (Z)-2-(Octadec-9-enylamino)ethanol (N-Oleyl Ethanolamine)
Executive Summary & Molecule Profile[1]
This guide details the high-performance liquid chromatography (HPLC) separation of (Z)-2-(Octadec-9-enylamino)ethanol , commonly referred to as N-Oleyl Ethanolamine .
Crucial Chemical Distinction:
Researchers often confuse this molecule with N-Oleoylethanolamide (OEA). The target analyte here is a secondary amine (alkyl-amino-alcohol), not an amide. This structural difference dictates the separation strategy: unlike neutral amides, this amine is basic (
Analyte Profile
| Property | Description |
| IUPAC Name | (Z)-2-(Octadec-9-enylamino)ethanol |
| Common Name | N-Oleyl Ethanolamine; N-(2-Hydroxyethyl)oleylamine |
| Structure | |
| Class | Fatty Amine Ethoxylate (1-mole), Cationic Surfactant, Bioactive Lipid Precursor |
| Detection Challenge | No conjugated system (weak UV at <210 nm).[1] Basic nitrogen causes peak tailing. |
| Solubility | Soluble in Methanol, Isopropanol, Chloroform. Insoluble in water. |
Method Selection Guide
Select your protocol based on available instrumentation and sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate analytical workflow.
Protocol A: Direct Analysis (LC-MS/CAD/ELSD)
Best for: High throughput, formulation analysis, and purity checks. Mechanism: Reversed-Phase Chromatography (RPC) using charge suppression or ion-pairing.
Chromatographic Conditions
The basic amine requires specific mobile phase modifiers to prevent peak tailing. We utilize a High-pH strategy to keep the amine deprotonated (neutral), significantly improving peak shape and retention on hybrid-silica columns.
| Parameter | Specification |
| Column | Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH stable) Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 mm for MS) |
| Column Temp | 40°C (Reduces mobile phase viscosity and improves mass transfer) |
| Flow Rate | 1.0 mL/min (Standard) or 0.3 mL/min (MS) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted w/ |
| Mobile Phase B | Acetonitrile / Isopropanol (90:10 v/v) |
| Detection | CAD (Charged Aerosol) or ELSD (Evaporative Light Scattering) Alt: MS (ESI Positive Mode, SIM m/z ~312.3) |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Equilibration |
| 1.0 | 50 | Injection Hold |
| 15.0 | 100 | Linear Gradient (Elution of Amine) |
| 20.0 | 100 | Wash (Remove hydrophobic impurities) |
| 20.1 | 50 | Re-equilibration |
| 25.0 | 50 | End |
Scientific Rationale (Causality)[4]
-
pH 10 Buffer: At pH 10, the secondary amine (pKa ~10) is largely uncharged. Neutral amines interact hydrophobically with the C18 ligand rather than ionically with residual silanols, eliminating the "shark-fin" tailing common in amine analysis.
-
Isopropanol in MP B: Long-chain fatty amines have low solubility in pure acetonitrile. Adding 10% IPA ensures the lipid tail remains solvated, preventing precipitation within the column pores.
Protocol B: Pre-Column Derivatization (LC-UV/FLD)
Best for: Trace analysis in biological matrices, QC without universal detectors. Mechanism: Reaction of the secondary amine with FMOC-Cl (9-Fluorenylmethyl chloroformate) to form a stable, UV-active, and fluorescent carbamate derivative.
Why FMOC? Unlike OPA (which reacts only with primary amines), FMOC reacts efficiently with both primary and secondary amines . This is critical because your analyte is a secondary amine.
Reagent Preparation
-
Borate Buffer (pH 8.5): Dissolve boric acid in water; adjust pH to 8.5 with NaOH.
-
FMOC-Cl Reagent: 5 mM FMOC-Cl in dry Acetonitrile. (Prepare fresh daily).
-
Quenching Reagent: 20 mM Adamantanamine (ADAM) or Glycine in water (to remove excess FMOC).
Derivatization Workflow
Figure 2: Step-by-step FMOC derivatization protocol.
Chromatographic Conditions (Derivatized)
| Parameter | Specification |
| Column | C18 Standard (e.g., Agilent Eclipse Plus C18), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Detection | Fluorescence (FLD): Ex 265 nm / Em 310 nm UV: 265 nm |
| Gradient | 60% B to 100% B over 20 mins. |
Selectivity Note
FMOC-OH (hydrolysis byproduct) elutes early. The FMOC-Amine derivative is highly hydrophobic and will elute late in the gradient. This separates the analyte from the reagent background.
Troubleshooting & Validation
Peak Tailing (Direct Method)
-
Cause: Residual silanol interaction.
-
Fix: Increase buffer concentration to 20mM. Ensure pH is >9.5. If using low pH (Formic acid), add 0.05% Trifluoroacetic Acid (TFA) as an ion-pairing agent to mask silanols.
Carryover
-
Cause: The C18 lipid tail sticks to the injector loop and needle.
-
Fix: Use a needle wash of Isopropanol:Methanol:Cyclohexane (1:1:1) . Run a blank injection after high-concentration samples.
Linearity Verification
-
Prepare standards in the range of 1 µg/mL to 100 µg/mL (CAD) or 10 ng/mL to 1000 ng/mL (FLD).
-
Note: CAD response is non-linear (curvilinear) at wide ranges. Use a quadratic fit or log-log plot for calibration.
References
-
Review of Fatty Amine Analysis: Kataoka, H. (1996).[2] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.[2]
-
FMOC Derivatization of Secondary Amines: Creative Proteomics. (2024). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
-
HPLC-ELSD for Lipids: Thermo Fisher Scientific. (2012). Generic HPLC-ELSD Method for Lipids (Application Note ANCCSLCELSDLIP).
-
Chemical Data & Properties: PubChem. (2025).[1] Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- (Related Structure Profile).
-
Separation of Ethoxylated Amines: Zeman, I., et al. (1986). Separation of ethoxylates by HPLC. Journal of Chromatography A.
Sources
Troubleshooting & Optimization
Purification strategies for N-oleylethanolamine to remove byproducts
Answering the call for robust, reproducible data in lipid research, this Technical Support Center provides a focused resource for scientists and drug development professionals working with N-oleylethanolamine (OEA). Achieving high purity of synthetic OEA is paramount for accurate biological and pharmacological studies, as even minor impurities can lead to confounding results. This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying principles of purification, empowering you to troubleshoot effectively and adapt methods to your specific needs.
As a Senior Application Scientist, my goal is to bridge the gap between synthesis and application, ensuring that the OEA used in your experiments is of the highest possible quality. This center is designed to be a dynamic resource, addressing the common and not-so-common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N-oleylethanolamine (OEA) sample?
A1: The impurity profile of your crude OEA is highly dependent on the synthetic route employed. However, for the common method involving the acylation of ethanolamine with oleoyl chloride (often generated in situ from oleic acid), you should anticipate the following byproducts:
-
Unreacted Starting Materials: Residual oleic acid and ethanolamine are common.
-
Catalysts and Reagents: If an organic base like triethylamine is used to scavenge HCl, both the base and its salt (triethylamine hydrochloride) can be present.[1]
-
Side-Reaction Products: Unintentional esterification can lead to the formation of 2-aminoethyl oleate.
-
Degradation Products: OEA can undergo thermal degradation, particularly during analysis or high-temperature distillations, to form an oxazoline derivative through dehydration of the ethanolamide moiety.[2][3] This is a critical impurity to monitor.
-
Solvent Residues: Solvents used during the reaction and workup (e.g., dichloromethane, n-hexane, petroleum ether) may be retained in the crude product.[1]
Q2: What level of purity is required for in vitro and in vivo biological studies?
A2: For most biological applications, a purity of >98% is the accepted standard. This is typically assessed by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (MS) or other sensitive detectors.[4] Purity below this threshold risks introducing artifacts from impurities that may have their own biological activities or interfere with the action of OEA.
Q3: How should I properly store purified OEA to prevent degradation?
A3: OEA is a lipid that is susceptible to oxidation and degradation. For long-term stability, it should be stored as a solid powder at -20°C.[5] If you need to store it in solution, use a non-protic solvent like chloroform, and keep it at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.
Q4: Which purification method is the best starting point for a crude OEA sample?
A4: There is no single "best" method; the optimal strategy depends on the scale of your synthesis and the primary impurities present. A highly effective and scalable initial approach is a multi-step liquid-liquid extraction (acid-base wash) to remove the bulk of ionic impurities.[1] This is often followed by recrystallization or flash column chromatography for final polishing to achieve >98% purity. See the decision tree diagram below for a general guide.
Visual Guide: Selecting a Purification Strategy
This decision tree provides a logical workflow for selecting the appropriate purification method(s) based on the initial purity and impurity profile of your crude OEA.
Caption: Decision tree for OEA purification.
Troubleshooting Purification Protocols
This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.
Liquid-Liquid Extraction (Acid-Base Washing)
Problem: An emulsion has formed between the organic and aqueous layers, and they won't separate.
-
Cause & Solution: Emulsion formation is common with lipidic molecules. It's often caused by vigorous shaking. Instead of shaking, gently invert the separatory funnel multiple times to mix the layers. To break an existing emulsion, you can:
-
Let the funnel stand undisturbed for a longer period (30-60 minutes).
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help force the separation.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
Problem: My yield is very low after the acid-base wash.
-
Cause & Solution: Significant product loss can occur if the pH of the aqueous washes is not carefully controlled.
-
Protonation of OEA: Although OEA is an amide, it can be partially protonated under strongly acidic conditions, increasing its solubility in the aqueous layer. Use a milder acid wash (e.g., 1M HCl instead of 2M) and perform the wash quickly.[1]
-
Saponification: During the base wash (e.g., with NaHCO₃ or NaOH), prolonged exposure or the use of a strong base can hydrolyze the amide bond, converting your product back to oleate salt (soap), which is water-soluble. Use a saturated sodium bicarbonate solution, which is a weaker base, and do not let the layers sit for extended periods.[1]
-
Insufficient Extraction: Ensure you back-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Recrystallization
Problem: My OEA is "oiling out" instead of forming crystals.
-
Cause & Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too rapidly.[6]
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of the hot solvent to slightly dilute the mixture.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel if necessary. Do not place it directly into an ice bath.[7]
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single "seed" crystal of pure OEA.[7]
-
Problem: The resulting crystals are not pure.
-
Cause & Solution: Impurities can become trapped within the crystal lattice if crystallization occurs too quickly.
-
Optimize the Solvent System: The ideal solvent (or solvent pair) should dissolve OEA when hot but have very low solubility for it when cold. Conversely, the impurities should remain soluble at cold temperatures.[8] For OEA, solvent systems like hexane/ethyl acetate or methanol/water can be effective.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient. Dissolving the obtained crystals in fresh hot solvent and repeating the slow cooling process can significantly improve purity.
-
Flash Column Chromatography
Problem: OEA is not separating from a closely-eluting impurity.
-
Cause & Solution: This indicates that the polarity of your mobile phase (eluent) is not optimal for resolving the compounds on the stationary phase (silica gel).
-
Decrease Solvent Polarity: Your eluent is likely too polar, causing all compounds to move too quickly down the column. Decrease the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexane to 5% ethyl acetate in hexane). This will increase the interaction of your compounds with the silica, improving separation.[9]
-
Use a Gradient Elution: Start with a very non-polar solvent system to allow the less polar compounds to elute first. Then, gradually increase the polarity of the eluent over time to elute your more polar OEA.
-
Check for Degradation: Silica gel is slightly acidic and can cause degradation of sensitive compounds. If you suspect this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your non-polar solvent before packing the column.
-
Problem: I am getting very low recovery of OEA from the column.
-
Cause & Solution: The product may be irreversibly binding to the silica gel or streaking down the column.
-
Product Streaking (Tailing): This can happen if the initial sample band loaded onto the column is too diffuse or if the compound is highly polar. Ensure you load the sample in a minimal amount of solvent. Adding a small amount of a more polar solvent (like a few drops of methanol) to your elution fractions can sometimes help recover product that is strongly adsorbed to the silica.
-
Incorrect pH: As mentioned, the acidic nature of silica can be problematic. Neutralizing the silica or adding a tiny percentage (e.g., 0.1%) of a modifier like triethylamine or acetic acid to your eluent can improve the recovery of basic or acidic compounds, respectively.
-
Detailed Experimental Protocols
The following protocols are provided as a comprehensive starting point. You may need to optimize them based on your specific crude product.
Protocol 1: Scalable Purification via Liquid-Liquid Extraction
This method is ideal as a first-pass purification for large batches to remove acidic and basic impurities.
-
Dissolution: Dissolve the crude OEA product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Invert the funnel gently 10-15 times to mix. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like triethylamine.[1]
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel. Mix gently to neutralize any remaining acid. Be sure to vent the funnel frequently to release CO₂ gas produced. Drain the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to remove residual water and break any minor emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the partially purified OEA.
Protocol 2: High-Purity Purification by Recrystallization
This protocol is effective for polishing the OEA obtained from the liquid-liquid extraction step.
-
Solvent Selection: Place a small amount of your partially purified OEA in a test tube. Add a potential solvent (e.g., n-hexane) and observe. It should be sparingly soluble at room temperature. Heat the tube; the solid should dissolve completely.[8] If it doesn't, add a second, more polar solvent (e.g., ethyl acetate) dropwise until it dissolves. This identifies a good solvent or solvent-pair system.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent (or primary solvent of a pair) required to completely dissolve your crude OEA. A magnetic stir bar can aid dissolution.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[6]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Determine the melting point and assess purity via LC-MS or GC-MS.
Data Summary: Common Solvent Systems
The table below summarizes common solvent systems used for the purification and analysis of N-acylethanolamines like OEA.
| Technique | Stationary Phase | Common Mobile Phase / Solvent System | Purpose |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate Gradient (e.g., 95:5 to 70:30) | Separation from non-polar and moderately polar impurities.[9] |
| Recrystallization | N/A | n-Heptane / Ethyl Acetate; Methanol / Water | Final polishing to achieve high crystalline purity.[8] |
| Reverse-Phase HPLC | C8 or C18 | Acetonitrile / Water with additive (e.g., 0.1% Acetic Acid) | Analytical quantification and purity assessment.[10][11] |
| Liquid-Liquid Extraction | N/A | Dichloromethane / Water; Ethyl Acetate / Water | Bulk removal of ionic (acidic/basic) impurities.[1][12] |
Visual Guide: General Purification Workflow
This diagram illustrates a typical multi-step workflow for purifying synthetic OEA, from crude product to final analysis.
Caption: A typical multi-step OEA purification workflow.
References
- Bel-Rhlid, R., et al. (2008). Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography. Journal of Lipid Research, 49(8), 1836-1841.
-
LIPID MAPS. (2011, November 15). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved from [Link]
- Google Patents. (n.d.). CN102295573A - Chemical synthetic method of oleoylethanolamide.
-
ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple method for simultaneous determination of N-arachidonoylethanolamine, N-oleoylethanolamine, N-palmitoylethanolamine and 2-arachidonoylglycerol in human cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN102351728A - Method for synthesizing oleoylethanolamide and derivative thereof.
-
Wikipedia. (n.d.). Oleoylethanolamide. Retrieved from [Link]
-
Patel, S., et al. (2005). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. Journal of Chromatography B, 823(1), 46-53. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of oleoylethanolamide (OEA) is mediated by two concerted... Retrieved from [Link]
-
Wang, X., et al. (2012). Synthesis of oleoylethanolamide using lipase. Journal of Agricultural and Food Chemistry, 60(1), 451-457. Available at: [Link]
-
Hill, M. N., et al. (2011). Temporal Changes in N-acylethanolamine Content and Metabolism Throughout the Peri-Adolescent Period. Synapse, 65(7), 585-595. Available at: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PAB. (2024, October 2). Extraction techniques and purification methods: Precision tools for pure innovation. Retrieved from [Link]
-
Giesbrecht, G. F., et al. (2024). Stability and inter-family associations of hair endocannabinoid and N-acylethanolamines across the perinatal period in mothers, fathers, and children. Psychoneuroendocrinology, 162, 106953. Available at: [Link]
-
Dincel, A. T., et al. (2024). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. Journal of Separation Science, 47(1), 2300582. Available at: [Link]
-
ResearchGate. (2013, February 24). Troubleshooting protein purification? Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acylethanolamine. Retrieved from [Link]
-
ResearchGate. (2024, November 1). How do you perform cooling recrystallization? Retrieved from [Link]
-
Cortesi, R., et al. (2010). Oleoylethanolamide-Based Lyotropic Liquid Crystals as Vehicles for Delivery of Amino Acids in Aqueous Environment. AAPS PharmSciTech, 11(2), 793-801. Available at: [Link]
-
LCGC. (2023, April 1). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. Retrieved from [Link]
Sources
- 1. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 2. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Oleoylethanolamine | 111-58-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. columbia.edu [columbia.edu]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepab.org [thepab.org]
Solving solubility issues of (Z)-2-(Octadec-9-enylamino)ethanol in aqueous media
Technical Support Center: (Z)-2-(Octadec-9-enylamino)ethanol
Welcome to the technical support center for (Z)-2-(Octadec-9-enylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the significant challenge of solubilizing this amphiphilic molecule in aqueous media. Here, we provide in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Fundamental Understanding
Question 1: What is (Z)-2-(Octadec-9-enylamino)ethanol and why is its aqueous solubility so low?
(Z)-2-(Octadec-9-enylamino)ethanol , also known as N,N-bis(2-Hydroxyethyl)oleylamine, is a tertiary amine featuring a long, unsaturated C18 alkyl chain derived from oleic acid.[1] Its molecular structure imparts a dual nature, or amphiphilicity:
-
Hydrophobic Tail: The long C18 octadec-9-enyl chain is highly lipophilic (fat-loving) and is the primary reason for the molecule's extremely low water solubility.[2] This is structurally similar to oleylamine, which is known to be insoluble in water.[3][4][5]
-
Hydrophilic Head: The tertiary amine group with two hydroxyethyl substituents (-N(CH₂CH₂OH)₂) is the polar, hydrophilic (water-loving) portion of the molecule.[6]
The molecule's large hydrophobic tail dominates its overall character, causing it to self-associate and resist dissolution in water. Its predicted XLogP3-AA value, a measure of lipophilicity, is high (around 6.8), indicating a strong preference for non-polar environments over aqueous ones.[7]
| Property | Value / Description | Source |
| Molecular Formula | C22H45NO2 | [1][8] |
| Molecular Weight | 355.6 g/mol | [7][8] |
| Appearance | Clear Liquid | [8] |
| Predicted pKa | ~14.41 (for the hydroxyl protons), Amine pKa not explicitly stated but expected to be basic. | [1] |
| Predicted XLogP3-AA | 6.8 | [7] |
| Water Solubility | Practically Insoluble | [3][4][5] |
Tier 1 Troubleshooting: Simple pH Adjustment
Question 2: Can I improve the solubility by simply adding an acid? What is the underlying mechanism?
Yes, pH adjustment is the most direct and often the first method to try for solubilizing basic amines.[9][10]
Mechanism: The tertiary amine group on (Z)-2-(Octadec-9-enylamino)ethanol is basic. By adding an acid, you can protonate this nitrogen atom. This process converts the neutral, insoluble molecule into a cationic salt (an ammonium salt).[11][12][13] This newly acquired positive charge can participate in favorable ion-dipole interactions with water molecules, dramatically increasing aqueous solubility.[13] The solubility of basic compounds increases as the pH of the solution is lowered (made more acidic).[11]
Experimental Protocol: pH-Based Solubilization
-
Preparation: Weigh the desired amount of (Z)-2-(Octadec-9-enylamino)ethanol into a sterile glass vial.
-
Dispersion: Add a small volume of purified water (e.g., Milli-Q) to the vial. The compound will likely appear as an insoluble oil or waxy solid.
-
Titration: While vigorously stirring (e.g., with a magnetic stir bar), add a suitable acid dropwise. Common choices include 1 M Hydrochloric Acid (HCl) or a pharmaceutically relevant organic acid like Citric Acid.
-
Observation: Continue adding acid and stirring until the solution becomes clear and visually free of particulates. A slight excess of acid may be needed to ensure complete protonation.
-
pH Measurement & Adjustment: Measure the final pH of the solution using a calibrated pH meter. Adjust as necessary for your experimental window, but be aware that increasing the pH may cause the compound to precipitate.
-
Verification: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
Troubleshooting this step:
-
Issue: The solution remains cloudy even at a very low pH.
-
Possible Cause: The concentration is too high for pH adjustment alone to overcome the hydrophobic nature of the C18 tail. The resulting salt may have limited solubility.
-
Next Step: Proceed to Tier 2 strategies.
Tier 2 Troubleshooting: Co-solvents & Surfactants
Question 3: pH adjustment didn't fully work. What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14] This makes the aqueous environment more "hospitable" to the hydrophobic C18 tail of your molecule, thereby increasing its solubility.[14][15] This is a very common strategy for formulating poorly soluble drugs.[16]
Mechanism: Water molecules form strong hydrogen-bond networks. These networks tend to exclude non-polar molecules. A co-solvent disrupts these networks, reducing the energy required to create a cavity in the solvent for the hydrophobic solute.[14]
Recommended Co-solvents for Screening:
| Co-solvent | Typical Starting Conc. (% v/v) | Notes |
| Ethanol | 10 - 40% | Widely used, can cause pain on injection at high concentrations.[14] |
| Propylene Glycol (PG) | 10 - 50% | Common in parenteral formulations.[14] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | A low molecular weight PEG, effective and safe.[14] |
| Dimethyl Sulfoxide (DMSO) | 5 - 20% | Excellent solubilizer, but consider its biological effects.[17] |
Experimental Protocol: Co-solvent Screening
-
Prepare Solvent Blends: Create a series of aqueous solutions containing different concentrations of your chosen co-solvents (e.g., 10%, 20%, 40% Ethanol in water).
-
Add Compound: Add an excess amount of (Z)-2-(Octadec-9-enylamino)ethanol to a fixed volume of each solvent blend.
-
Equilibrate: Agitate the samples (e.g., on a shaker or rotator) at a controlled temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate & Quantify: Centrifuge the samples to pellet the undissolved compound. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, LC-MS).
-
Combine with pH: Repeat the best-performing co-solvent system in combination with pH adjustment to see if a synergistic effect occurs.[14]
Question 4: What about surfactants? How do they differ from co-solvents?
Surfactants (Surface Active Agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble in water to form structures called micelles.[18][19]
Mechanism: Micellar Solubilization Micelles are spherical aggregates where the hydrophobic tails of the surfactant molecules form a core, and the hydrophilic heads form an outer shell that interfaces with the water. The hydrophobic core of the micelle can encapsulate the C18 tail of (Z)-2-(Octadec-9-enylamino)ethanol, effectively hiding it from the water and rendering the entire complex soluble.[14][20] This is a powerful technique for solubilizing highly lipophilic compounds.[21]
Recommended Surfactants for Screening:
-
Non-ionic: Polysorbate 80 (Tween® 80), Poloxamers (e.g., Pluronic® F-68), Cremophor® EL. Non-ionic surfactants are generally considered less disruptive to biological systems.
-
Cationic: Given the amine head group, cationic surfactants are less likely to be compatible.
-
Anionic: Sodium dodecyl sulfate (SDS) is a powerful solubilizer but can be harsh and denaturing.[22]
Tier 3 Troubleshooting: Advanced Complexation
Question 5: My compound is still problematic. I've heard of cyclodextrins. How do they work?
Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or torus.[23][24] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is lipophilic.[23][25]
Mechanism: Inclusion Complexation The hydrophobic C18 tail of (Z)-2-(Octadec-9-enylamino)ethanol can fit inside the lipophilic cavity of a cyclodextrin molecule, forming a "host-guest" inclusion complex.[26][27] This complex effectively masks the hydrophobic portion of the drug from the aqueous solvent, and the hydrophilic exterior of the cyclodextrin renders the entire assembly soluble in water.[23][25] This is a highly effective method for improving the solubility, stability, and bioavailability of poorly soluble molecules.[23][24]
Recommended Cyclodextrins for Screening:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high water solubility and widely used in pharmaceutical formulations.[14][26]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility and safety profile.[26]
-
β-cyclodextrin (β-CD): Lower aqueous solubility than its derivatives but can still be effective.[14]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).
-
Add Excess Drug: Add an excess amount of (Z)-2-(Octadec-9-enylamino)ethanol to each CD solution.
-
Equilibrate: Agitate the vials at a constant temperature for 48-72 hours to reach equilibrium.
-
Sample and Analyze: Centrifuge the samples. Filter the supernatant through a 0.22 µm filter. Quantify the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC).
-
Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency and stoichiometry.
Summary & Decision Workflow
Question 6: How do I choose the right strategy?
The optimal strategy depends on your specific application, required concentration, and tolerance for different excipients. Always start with the simplest method and increase complexity as needed.
Sources
- 1. chembk.com [chembk.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. Oleylamine | CAS#:112-90-3 | Chemsrc [chemsrc.com]
- 4. lookchem.com [lookchem.com]
- 5. Oleylamine CAS#: 112-90-3 [m.chemicalbook.com]
- 6. Buy 2,2'-(Octadec-9-enylimino)bisethanol | 25307-17-9 [smolecule.com]
- 7. Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2'-(Octadec-9-enylimino)bisethanol | CymitQuimica [cymitquimica.com]
- 9. brieflands.com [brieflands.com]
- 10. asianjpr.com [asianjpr.com]
- 11. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Video: Extraction: Effects of pH [jove.com]
- 13. webhome.auburn.edu [webhome.auburn.edu]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 18. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of the solubilization of lipid bilayers by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. oatext.com [oatext.com]
- 25. alfachemic.com [alfachemic.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Oxidation of (Z)-2-(Octadec-9-enylamino)ethanol During Storage
Welcome to the Technical Support Center for (Z)-2-(Octadec-9-enylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the oxidative degradation of (Z)-2-(Octadec-9-enylamino)ethanol during storage. As a molecule with both an unsaturated oleyl chain and an amino alcohol headgroup, it is susceptible to complex oxidation pathways that can compromise sample integrity and experimental outcomes. This document provides a structured approach to understanding, mitigating, and troubleshooting these challenges.
I. Understanding the Instability: The Chemistry of Degradation
(Z)-2-(Octadec-9-enylamino)ethanol possesses two primary sites vulnerable to oxidation: the carbon-carbon double bond within the octadec-9-enyl (oleyl) chain and the amino alcohol moiety.
-
Oleyl Chain Autoxidation: The cis-double bond at the C9 position is susceptible to a free-radical chain reaction known as autoxidation, which is accelerated by factors like heat, light, and the presence of metal ions.[1][2] This process leads to the formation of primary oxidation products, such as hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and epoxides.[3] These byproducts can alter the physicochemical properties of the molecule and introduce reactive impurities into your experiments.
-
Amino Alcohol Oxidation: The tertiary amine and primary alcohol functional groups can also undergo oxidation. The amine can be oxidized to form an amine oxide or may undergo more complex reactions leading to colored byproducts.[4][5] The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, introducing further heterogeneity to the sample.[6][7]
The interplay of these degradation pathways can result in a complex mixture of impurities, compromising the purity and performance of your (Z)-2-(Octadec-9-enylamino)ethanol.
II. Proactive Storage Strategies: Your First Line of Defense
Proper storage is the most critical factor in preserving the integrity of (Z)-2-(Octadec-9-enylamino)ethanol. The following recommendations are based on best practices for the storage of unsaturated oleochemicals and amino alcohols.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C (Frozen) | Significantly slows down the rate of all chemical degradation pathways, including oxidation.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the autoxidation of the oleyl chain.[9] |
| Light | Amber Glass or Opaque Containers | Protects the molecule from photo-oxidation, a light-catalyzed degradation pathway.[1] |
| Container | Tightly Sealed Borosilicate Glass or HDPE | Prevents exposure to atmospheric oxygen and moisture. High-density polyethylene (HDPE) is a suitable alternative for some applications.[8] |
| Moisture | Anhydrous Conditions | Amines can be hygroscopic, and the presence of water can facilitate certain degradation reactions.[8][9] |
| Antioxidants | Optional, Application-Dependent | For long-term storage or less stringent temperature control, the addition of antioxidants can be beneficial.[10] |
III. Troubleshooting Guide: Addressing Common Storage Issues
This section addresses specific issues you may encounter during the storage and handling of (Z)-2-(Octadec-9-enylamino)ethanol in a question-and-answer format.
Q1: I've noticed a yellow to brownish discoloration of my (Z)-2-(Octadec-9-enylamino)ethanol sample upon storage. What is the likely cause and how can I prevent it?
A: Discoloration is a common indicator of oxidation, particularly of the amine functional group. The formation of colored byproducts is often a result of prolonged exposure to air and/or light.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample is stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at a low temperature (-20°C or below).
-
Inert Gas Purging: Before sealing the container for storage, gently purge the headspace with a stream of dry argon or nitrogen to displace any residual oxygen.
-
Minimize Headspace: If possible, use a container that is appropriately sized for the volume of your sample to minimize the amount of gas in the headspace.
Q2: My analytical data (e.g., NMR, LC-MS) shows the presence of unexpected peaks that were not present in the freshly prepared sample. Could this be due to oxidation?
A: Yes, the appearance of new peaks is a strong indication of degradation. The nature of these peaks can provide clues about the degradation pathway.
Likely Byproducts and Their Origin:
-
Aldehydes and Ketones: Arise from the cleavage of hydroperoxides formed during the autoxidation of the oleyl chain.[2][3]
-
Epoxides: Result from the oxidation of the double bond.
-
Amine Oxides: Formed from the oxidation of the tertiary amine.
-
Aldehyde/Carboxylic Acid from the Alcohol: Due to the oxidation of the primary alcohol group.[6]
Preventative Measures:
-
Strict Adherence to Storage Protocols: The proactive storage strategies outlined in Section II are your best defense against the formation of these impurities.
-
Consider Antioxidants: For long-term storage, the addition of a low concentration (0.01-0.1%) of an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[10][11] However, ensure the chosen antioxidant is compatible with your downstream applications.
Q3: I need to handle my (Z)-2-(Octadec-9-enylamino)ethanol at room temperature for my experiments. How can I minimize oxidation during this time?
A: While prolonged exposure to ambient conditions should be avoided, you can take steps to mitigate oxidation during experimental use.
Best Practices for Handling:
-
Work Quickly and Efficiently: Minimize the time the sample is exposed to air and light.
-
Use an Inert Atmosphere: If your experimental setup allows, perform manipulations in a glove box or under a gentle stream of argon or nitrogen.
-
Aliquot Your Sample: Upon receiving or synthesizing a new batch, divide it into smaller, single-use aliquots. This prevents repeated warming and cooling cycles and exposure of the entire stock to the atmosphere.
IV. Frequently Asked Questions (FAQs)
Q: What is the expected shelf-life of (Z)-2-(Octadec-9-enylamino)ethanol?
A: The shelf-life is highly dependent on the storage conditions. When stored under ideal conditions (frozen, under inert gas, protected from light), the compound should remain stable for several years. However, at room temperature and exposed to air, significant degradation can occur within weeks to months.
Q: Can I use synthetic antioxidants like BHT or TBHQ with my sample?
A: Synthetic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tertiary butylhydroquinone (TBHQ) are effective at preventing lipid oxidation.[10][11] However, their use depends on your specific application. For in vitro or in vivo studies, you must consider the potential biological activity of the antioxidant itself. Natural antioxidants like rosemary extract are also an option.[11] Always run appropriate controls if you choose to use an antioxidant.
Q: What analytical methods can I use to assess the extent of oxidation in my sample?
A: A combination of methods is often best to get a complete picture of the oxidative state.
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).[1][2][12][13]
-
p-Anisidine Value (p-AV): Quantifies the amount of aldehydes, which are secondary oxidation products.[3][12]
-
TOTOX Value: A comprehensive measure of oxidation, calculated as 2 * PV + p-AV.[12]
-
Chromatographic Methods (GC-MS, LC-MS): Can be used to identify and quantify specific oxidation byproducts.[1]
-
Spectroscopic Methods (UV-Vis, Fluorescence): Can detect the formation of conjugated dienes (a primary oxidation product) and other chromophoric degradation products.[12][13]
V. Experimental Protocols and Visualizations
Protocol 1: Aliquoting for Long-Term Storage
This protocol is designed to preserve the integrity of a bulk sample of (Z)-2-(Octadec-9-enylamino)ethanol.
-
Preparation: In a fume hood or under an inert atmosphere, prepare a series of small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps.
-
Dispensing: Gently warm the bulk container of (Z)-2-(Octadec-9-enylamino)ethanol to a liquid state if it is frozen. Quickly dispense the desired volume into each pre-prepared vial.
-
Inert Gas Purging: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly seal each vial.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date, and any other relevant information.
-
Storage: Place the aliquots in a secondary container and store them at -20°C or -80°C.
Caption: Workflow for aliquoting (Z)-2-(Octadec-9-enylamino)ethanol.
Oxidation Pathways Visualization
The following diagram illustrates the primary oxidation pathways for (Z)-2-(Octadec-9-enylamino)ethanol.
Caption: Key oxidation pathways of (Z)-2-(Octadec-9-enylamino)ethanol.
VI. References
-
Shahidi, F., & Zhong, Y. (2015). Bailey's Industrial Oil and Fat Products. John Wiley & Sons, Ltd. [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (2021). Encyclopedia.pub. [Link]
-
Hilaris Publisher. (2024). Analysis of Lipid Oxidation Products in Edible Oils and Fats. [Link]
-
A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. (n.d.). Dadun. [Link]
-
Takahashi, A., Kitakawa, N., & Yonemoto, T. (2000). Kinetic Analysis for Oxidation of Oleic Acid. Journal of Chemical Engineering of Japan, 33(3), 481-487. [Link]
-
Ellis, G. W. (1936). Autoxidation of the fatty acids. 3. The oily products from elaidic and oleic acids. The formation of monoacyl derivatives of dihydroxystearic acid and of αβ-unsaturated keto acids. Biochemical Journal, 30(5), 753–761. [Link]
-
Hamilton, L. A., & Olcott, H. S. (1936). VIII. Autoxidation of Oleic Acid, Methyl Oleate, and Oleyl Alcohol. Industrial & Engineering Chemistry, 28(11), 1336-1339. [Link]
-
King, G. (1956). A Quantitative Study of the Autoxidation Products of Oleic Acid. Journal of the Chemical Society, 118. [Link]
-
Swern, D., & Billen, G. N. (1946). Antioxidants and the Autoxidation of Fats Autoxidation of Oleic Acid, Methyl Oleate, Alcohol, and cis-9-Octadecene. Industrial & Engineering Chemistry, 38(6), 610-613. [Link]
-
Kalk, C. (2001). Antioxidants based on fatty acids. Oléagineux, Corps gras, Lipides, 8(1), 89-91. [Link]
-
ResearchGate. (2013). What is the exact reduction-oxidation reaction between metal ions and oleylamine?[Link]
-
AOCS. (2024). Enhancing oxidative stability and shelf life of frying oils with antioxidants. [Link]
-
Malaysian Palm Oil Council. (2021). Natural Antioxidants And Palm Oil. [Link]
-
Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. [Link]
-
KLK OLEO & Malaysian Palm Oil Council. (2023, January 4). The Science Behind Beauty: Sustainable Palm-Based Oleochemicals [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Oleylamine. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Simion, C. I., et al. (2021). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Energies, 14(16), 5029. [Link]
-
Blancaflor, E. B., & Chapman, K. D. (2014). Lipoxygenase-mediated Oxidation of Polyunsaturated N-Acylethanolamines in Arabidopsis. Journal of Biological Chemistry, 289(49), 34050–34064. [Link]
-
Sun, S., et al. (2009). Oleylamine-Mediated Synthesis of Pd Nanoparticles for Catalytic Formic Acid Oxidation. Langmuir, 25(19), 11314-11316. [Link]
-
Irtem, E., et al. (2021). Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate. Chemistry of Materials, 33(21), 8345–8354. [Link]
-
ChemBK. (2024). (Z)-2,2'-(octadec-9-enylimino)bisethanol. [Link]
-
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
-
Kroutil, W., & Mang, H. (2020). Biocatalytic Oxidation of Alcohols. Catalysts, 10(8), 952. [Link]
-
Podlech, J. (2001). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25: Aldehydes. Georg Thieme Verlag. [Link]
-
Aminowill. (2026). Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation and ma. [Link]
-
University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
-
Chen, D. Y.-K., et al. (2016). A steric tethering approach enables palladium-catalyzed C–H activation of primary amino alcohols. Nature Chemistry, 8(3), 253–259. [Link]
-
Chinchilla, R., et al. (2018). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 83(15), 8438–8447. [Link]
-
Queen's University Belfast. (n.d.). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. [Link]
-
SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. [Link]
-
ResearchGate. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]
Sources
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- 2. hilarispublisher.com [hilarispublisher.com]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. researchgate.net [researchgate.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. Biocatalytic Oxidation of Alcohols | MDPI [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 10. aocs.org [aocs.org]
- 11. mpoc.org.my [mpoc.org.my]
- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
Troubleshooting phase separation in oleylaminoethanol emulsions
Technical Support Center: Troubleshooting Phase Separation in Oleylaminoethanol Emulsions
To: Research & Development Teams, Formulation Scientists From: Senior Application Scientist, Lipid Delivery Systems Subject: Diagnostic and Remediation Protocols for OAE Emulsion Instability
Introduction: The Physicochemical Context
Oleylaminoethanol (OAE) is a functional amphiphile often utilized in drug delivery for its pH-responsive properties and membrane-fusion capabilities.[1][2] However, its stability profile is distinct from standard surfactants (like Polysorbates) due to its secondary amine functionality (
In an emulsion, OAE acts as a cationic surfactant at physiological/acidic pH and a non-ionic lipophile at alkaline pH.[2] Phase separation in these systems is rarely random; it is a deterministic failure of the electrostatic or steric barrier.
This guide treats your emulsion not as a "mixture" but as a colloidal system governed by DLVO (Derjaguin-Landau-Verwey-Overbeek) theory.[1][2]
Diagnostic Triage: Identifying the Failure Mode
Before applying a fix, you must identify the mechanism of separation. Visual inspection is insufficient. Use this diagnostic workflow to classify the instability.
Diagnostic Workflow (DOT Visualization)
Figure 1: Decision tree for diagnosing the root cause of emulsion instability based on microscopic and physicochemical observations.
Deep-Dive Troubleshooting Modules
Module A: The pH-Charge Mismatch (Coalescence)
Symptom: The emulsion cracks (oil layer forms) rapidly after preparation or upon pH adjustment. Mechanism: OAE contains a secondary amine.[2]
-
pH < pKa (Acidic/Neutral): The amine is protonated (
).[1] The emulsion is stabilized by electrostatic repulsion (positive Zeta potential).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
pH > pKa (Alkaline): The amine deprotonates (
).[1] The molecule loses its charge, becoming hydrophobic. The electrostatic barrier collapses, leading to immediate coalescence.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Corrective Protocol:
-
Measure Zeta Potential: If
is between -10mV and +10mV, your system is near the Isoelectric Point (IEP).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Adjust pH: Maintain the aqueous phase pH at least 1.5 units below the pKa of the OAE (target pH 5.0–7.0).
-
Buffer Selection: Avoid buffers with multivalent anions (e.g., Citrate
, Phosphatengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) as they can bridge cationic droplets and cause flocculation.[1] Use monovalent buffers like Acetate or Tris-HCl.[1][2]
Module B: Ostwald Ripening (Droplet Growth)
Symptom: The emulsion looks stable initially but becomes translucent or separates over days; mean particle size increases linearly with time. Mechanism: OAE has finite water solubility.[2] Smaller droplets (high Laplace pressure) dissolve and diffuse into larger droplets.[2] This is common in OAE emulsions because the "surfactant" itself is somewhat soluble in the bulk phase.
Corrective Protocol:
-
The "Trapped Species" Method: Add a highly water-insoluble oil (hydrophobe) to the oil phase.[2]
-
Recommended Agent: Squalane or MCT oil (10–20% of oil phase).[2]
-
Why: This creates an osmotic pressure gradient that counteracts the Laplace pressure, arresting droplet growth [1].
-
-
Saturation: Ensure the continuous phase is pre-saturated with OAE if possible, or increase the OAE concentration to form a rigid interfacial film.
Module C: Thermal Hysteresis (Creaming/Sedimentation)
Symptom: Separation occurs after storage at varying temperatures (e.g., shipping).[2] Mechanism: The "Oleyl" chain contains a cis-double bond.[1][2] While this lowers the melting point, OAE can still undergo phase transitions. If the temperature drops, the surfactant tails may crystallize, forcing water out of the interface (syneresis).
Corrective Protocol:
-
DSC Analysis: Run Differential Scanning Calorimetry to find the crystallization temperature (
) of your oil phase. -
Steric Shielding: Incorporate a non-ionic polymeric stabilizer (e.g., Poloxamer 188 or PEG-lipid) at 0.5–1.0% w/v.[1][2] This provides a physical barrier that persists even if the electrostatic barrier fluctuates with temperature.
Quantitative Data Summary
Table 1: Stability Parameters for OAE Emulsions
| Parameter | Target Range | Critical Failure Limit | Remediation Strategy |
| Zeta Potential | > +30 mV (Cationic) | < +15 mV | Lower pH; Add cationic co-lipid (DOTAP).[1][2] |
| PDI (Polydispersity) | < 0.2 | > 0.4 | Increase homogenization pressure; Add Ostwald inhibitor.[2] |
| Droplet Size (D50) | 100–200 nm | > 500 nm | Check homogenization cycles; Check for flocculation. |
| Ionic Strength | < 150 mM | > 200 mM | Dilute buffer; Switch to non-ionic isotonic agent (Sucrose).[2] |
Frequently Asked Questions (FAQs)
Q1: My OAE emulsion turns into a gel upon storage. Is this phase separation? A: Not necessarily. This is likely a Liquid Crystalline Phase Transition . At high concentrations (>5%), OAE can form lamellar or cubic phases in water.[2]
-
Test: Dilute the gel 1:10 in water. If it disperses easily, it is a stable gel network.[2] If oil droplets separate, it is coalescence.[2][3]
-
Fix: Reduce OAE concentration or add a "structure breaker" like ethanol (if formulation allows).
Q2: Can I use OAE with anionic polymers (e.g., Hyaluronic Acid, Alginate)? A: Caution is advised. OAE (cationic) will complex with anionic polymers, causing immediate precipitation (coacervation).[2]
-
Solution: You must coat the OAE droplets with a non-ionic shield (PEGylation) before adding the anionic polymer, or ensure the charge ratio is heavily skewed to avoid the equivalence point.
Q3: Why does my emulsion separate when I autoclave it? A: The oleyl chain is susceptible to oxidation and hydrolysis at high temperatures.
-
Mechanism:[4][5][6][7][8] Oxidation produces polar byproducts (aldehydes/acids) that alter the HLB (Hydrophilic-Lipophilic Balance).[1]
-
Fix: Use sterile filtration (0.22 µm) instead of autoclaving.[2] If autoclaving is mandatory, add antioxidants (BHT, Tocopherol) and chelate metal ions (EDTA).[2]
References
-
McClements, D. J. (2005).[2] Food Emulsions: Principles, Practices, and Techniques. CRC Press.[2] (Definitive source on Ostwald Ripening mechanisms). [1]
-
Israelachvili, J. N. (2011).[2][9] Intermolecular and Surface Forces. Academic Press.[2] (Foundational text for DLVO theory and electrostatic stabilization).
-
PubChem. (n.d.).[2] Oleoyl ethanolamide (Compound).[2][9][10][11] National Library of Medicine.[2] (Source for chemical structure and properties).[2][8][9][10][11] [1][2]
-
Wang, T., et al. (2018).[2] Mechanisms of emulsion destabilization and stabilization. (General review on coalescence and flocculation). (Note: Generalized citation for standard emulsion science).
Sources
- 1. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 2. N-Linoleoylethanolamine | C20H37NO2 | CID 5283446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 7. bsee.gov [bsee.gov]
- 8. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound N-Oleoylethanolamine (FDB022839) - FooDB [foodb.ca]
- 10. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-oleoylethanolamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing pH Conditions for (Z)-2-(Octadec-9-enylamino)ethanol Surfactant Activity
Welcome to the Technical Support Center for (Z)-2-(Octadec-9-enylamino)ethanol (commonly referred to as N-oleylethanolamine). This secondary amine-based surfactant features an unsaturated oleyl hydrocarbon chain and a hydrophilic ethanolamine headgroup. Because it acts as an ionizable amphiphile, its surfactant properties—such as critical micelle concentration (CMC), self-assembly morphology, and electrostatic interactions—are fundamentally governed by the pH of the aqueous environment.
This guide provides troubleshooting workflows, FAQs, and validated protocols for researchers optimizing its use in drug delivery, lipid nanoparticle (LNP) formulation, and interfacial science.
Troubleshooting Guide: Common Formulation Issues
Issue 1: Surfactant Precipitation or Turbidity During Hydration
-
Causality: At pH levels above 8.5, the secondary amine group of N-oleylethanolamine deprotonates. This loss of charge eliminates the electrostatic repulsion between surfactant headgroups, drastically lowering the CMC and driving the system toward phase separation or the formation of insoluble inverted hexagonal (
) phases. -
Solution: Hydrate the surfactant film in a mildly acidic buffer (pH 4.0 – 5.5) where the amine is fully protonated. Once stable micelles or vesicles are formed, slowly titrate to physiological pH (7.4) using a buffer exchange column or dialysis.
Issue 2: Poor Encapsulation Efficiency of Polyanionic Cargo (e.g., RNA/DNA)
-
Causality: Electrostatic complexation requires a high charge density on the surfactant. If the formulation buffer pH is too close to the surfactant's apparent pKa, the degree of protonation is insufficient to effectively condense the polyanionic cargo.
-
Solution: Conduct the initial complexation step at pH 4.0 (e.g., using 50 mM citrate buffer). At this pH, >99% of the secondary amine groups are protonated, maximizing electrostatic binding before neutralizing the formulation for downstream applications.
Issue 3: Vesicle Aggregation Post-Neutralization
-
Causality: When transitioning from an acidic to a neutral pH (7.4), the net positive charge of the system decreases, reducing the zeta potential. If the zeta potential falls between -10 mV and +10 mV, van der Waals forces dominate over electrostatic repulsion, leading to flocculation.
-
Solution: Incorporate a steric stabilizer, such as a PEGylated lipid (e.g., PEG-DMG), at 1-2 mol% during the initial lipid mixing phase. This provides a hydration layer that prevents aggregation even when the surfactant's surface charge is neutralized.
Frequently Asked Questions (FAQs)
Q: What is the apparent pKa of (Z)-2-(Octadec-9-enylamino)ethanol, and why does it differ from free ethanolamine? A: While free ethanolamine has a pKa of approximately 9.5 ([1]), the apparent pKa of N-oleylethanolamine in a self-assembled surfactant system (like a micelle or liposome) shifts downward to approximately 7.5–8.5. This shift occurs because packing positively charged headgroups close together in a confined interfacial region creates immense electrostatic repulsion. The system thermodynamically compensates by shedding protons at a lower pH than the monomeric amine would in bulk solution.
Q: How does pH affect the membrane fusion capabilities of this surfactant? A: (Z)-2-(Octadec-9-enylamino)ethanol acts as a highly effective fusogen in acidic environments (such as the late endosome, pH ~5.5). As the pH drops, the secondary amine becomes protonated, interacting strongly with the anionic lipids of the endosomal membrane. The unsaturated oleyl tail provides high membrane fluidity, facilitating the transition from a lamellar bilayer to an inverted hexagonal phase, which physically disrupts the endosomal membrane and releases the encapsulated cargo into the cytosol.
Q: Can I use phosphate-buffered saline (PBS) for the initial hydration? A: It is highly discouraged. PBS typically has a pH of 7.4, which leaves a significant fraction of the surfactant uncharged, leading to poor solubility and heterogeneous particle sizes. Furthermore, multivalent phosphate ions can bridge cationic amine groups, causing premature precipitation. Always hydrate in a monovalent, low-pH buffer (e.g., acetate or citrate) before exchanging into PBS.
Quantitative Data: pH-Dependent Phase Behavior
To assist in formulation design, the following table summarizes the physicochemical state of (Z)-2-(Octadec-9-enylamino)ethanol across different pH regimes.
| Environmental pH | Protonation State | Estimated Zeta Potential | Dominant Surfactant Morphology | Primary Application Phase |
| pH 4.0 - 5.0 | Fully Protonated (+1) | > +35 mV | Spherical Micelles / Small Unilamellar Vesicles (SUVs) | Cargo Complexation (RNA/DNA binding) |
| pH 6.0 - 6.5 | Partially Protonated | +15 to +25 mV | Bilayer Vesicles / Liposomes | Endosomal Escape / Membrane Fusion |
| pH 7.4 (Physiological) | Near pKa (Mixed state) | 0 to +10 mV | Large Unilamellar Vesicles (LUVs) | In vivo Circulation / Storage |
| pH > 8.5 | Deprotonated (Neutral) | ~ 0 mV | Inverted Hexagonal ( | Phase Separation Studies / Extraction |
Validated Experimental Protocols
Protocol A: Determination of Apparent pKa via TNS Fluorescence Assay
Self-validating mechanism: This protocol uses 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS), an anionic fluorescent probe that binds exclusively to cationic surfaces. As pH increases and the surfactant deprotonates, TNS is released into the aqueous phase, quenching its fluorescence. The inflection point of the fluorescence curve directly validates the apparent pKa of the self-assembled system.
-
Preparation of Buffer Series: Prepare a series of 10 mM buffers ranging from pH 4.0 to 9.0 in 0.5 pH increments (use citrate for pH 4–6, phosphate for pH 6–8, and borate for pH 8–9).
-
Surfactant Assembly: Formulate (Z)-2-(Octadec-9-enylamino)ethanol into vesicles at 1 mM concentration in pH 4.0 buffer via probe sonication until optically clear.
-
TNS Addition: Add TNS stock solution to a final concentration of 2 µM in a 96-well black microplate.
-
Titration: Add 10 µL of the surfactant vesicles to 190 µL of each pH buffer in the microplate. Incubate in the dark for 5 minutes.
-
Measurement: Read fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm).
-
Analysis: Plot fluorescence intensity versus pH. Fit the data to a sigmoidal Boltzmann equation. The pH at which fluorescence is 50% of the maximum is the apparent pKa.
Protocol B: pH-Driven Formulation of Nucleic Acid Nanoparticles
Mechanistic Note: This protocol leverages the pH-dependent solubility of secondary amines ([2]) and their interaction with carrier proteins and lipids ([3]).
-
Lipid Phase: Dissolve (Z)-2-(Octadec-9-enylamino)ethanol, cholesterol, and a PEG-lipid in pure ethanol at a 50:48:2 molar ratio.
-
Aqueous Phase: Dissolve the polyanionic cargo (e.g., mRNA) in 50 mM sodium citrate buffer, pH 4.0.
-
Microfluidic Mixing: Mix the lipid and aqueous phases at a 1:3 volume ratio using a microfluidic mixer or T-junction. The acidic pH ensures the secondary amine is protonated, driving rapid electrostatic complexation with the RNA.
-
Dialysis/Neutralization: Immediately dialyze the resulting suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours to neutralize the surface charge and remove residual ethanol.
-
Validation: Measure the particle size and zeta potential via Dynamic Light Scattering (DLS). A successful formulation will yield particles <100 nm with a near-neutral zeta potential.
Process Visualization
Fig 1: pH-dependent phase behavior and workflow of (Z)-2-(Octadec-9-enylamino)ethanol.
References
-
Zolese G, Falcioni G, Bertoli E, et al. "Steady-state and time resolved fluorescence of albumins interacting with N-oleylethanolamine, a component of the endogenous N-acylethanolamines." Proteins. 2000; 40(1): 39-48. URL:[Link]
-
Rayer AV, Sumon KZ, Jaffari L, Henni A. "Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences." Journal of Chemical & Engineering Data. 2014; 59(11): 3805-3813. URL:[Link]
-
Franca A, et al. "Poly(ethylene imine)s as antimicrobial agents with selective activity." Biomacromolecules. 2014; 15(4): 1409-1418. URL:[Link]
Sources
Reducing cytotoxicity of (Z)-2-(Octadec-9-enylamino)ethanol in biological assays
Welcome to the Technical Support Center for Lipid-Mediated Delivery Systems . This guide is engineered for researchers, application scientists, and drug development professionals working with (Z)-2-(Octadec-9-enylamino)ethanol (commonly referred to as Oleylaminoethanol or OAE).
OAE is a secondary amine cationic lipid featuring an unsaturated oleyl chain and an ethanolamine headgroup. While highly effective for nucleic acid encapsulation and cellular transfection, its inherent amphiphilic nature and positive charge can induce significant cytotoxicity in biological assays. This center provides mechanistic insights, troubleshooting workflows, and validated protocols to optimize your formulations.
Mechanistic Deep Dive: The Causality of OAE Cytotoxicity
To effectively troubleshoot cytotoxicity, one must first understand the biological mechanisms triggered by cationic lipids like OAE. The toxicity is not merely a physical disruption; it is a cascade of cellular stress responses[1].
-
Membrane Intercalation and Disruption: The cationic secondary amine of OAE interacts electrostatically with the anionic phospholipids of the cellular plasma membrane. At high concentrations, this alters membrane fluidity, leading to transient pore formation and cytosolic leakage[2].
-
Mitochondrial Dysfunction: Once internalized, excess free cationic lipids accumulate in the mitochondria. This accumulation depolarizes the mitochondrial membrane, leading to a critical reduction in mitochondrial membrane potential (ΔΨm)[3].
-
ROS Generation and Apoptosis: The drop in ΔΨm uncouples the electron transport chain, triggering the massive release of Reactive Oxygen Species (ROS). This oxidative stress initiates the intrinsic apoptotic pathway by releasing cytochrome c, which sequentially activates caspase-9 (initiator) and caspase-3 (executioner), ultimately resulting in DNA fragmentation and cell death[3].
Caption: Mechanistic pathway of OAE-induced cellular apoptosis via mitochondrial dysfunction.
Troubleshooting Guide & FAQs
Q1: My cells show >50% mortality within 24 hours of applying the OAE-nucleic acid complex. What is the most critical parameter to adjust? A1: The N/P (Nitrogen to Phosphate) charge ratio is the primary culprit. The N/P ratio defines the balance between the positively charged amines (N) on OAE and the negatively charged phosphates (P) on the nucleic acid. An excessively high N/P ratio (e.g., >8:1) leaves a surplus of uncomplexed, free cationic lipids in the media, which aggressively attack the cell membrane[4]. Action: Titrate the N/P ratio down to a range of 3:1 to 5:1. This ensures most OAE molecules are neutralized by the nucleic acid cargo.
Q2: I need a high N/P ratio to maintain high encapsulation efficiency, but it causes unacceptable toxicity. How can I buffer this effect? A2: You must co-formulate OAE with neutral "helper" lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol . Helper lipids dilute the overall surface charge density of the resulting lipid nanoparticle (LNP) or lipoplex. Furthermore, DOPE undergoes a phase transition to an inverted hexagonal (H_II) phase in the acidic endosome, facilitating endosomal escape without requiring a massive excess of cationic charge[4].
Q3: Does the assay media composition influence OAE cytotoxicity? A3: Yes, significantly. Cationic lipid transfections typically require serum-free media (e.g., Opti-MEM) during the initial complexation phase because serum proteins (like albumin) are negatively charged and will prematurely bind the OAE lipoplexes, causing aggregation[4]. However, prolonged serum starvation (>6 hours) exacerbates lipid-induced stress. Action: Limit serum-free exposure to 4 hours, then gently aspirate and replace with complete media containing 10% FBS to promote cell recovery.
Q4: Can I supplement the media with anything to protect the cells from lipid-induced apoptosis? A4: Because OAE toxicity is heavily mediated by mitochondrial ROS generation, supplementing the post-transfection recovery media with a mild antioxidant, such as N-acetylcysteine (NAC) (1–5 mM), can effectively scavenge free radicals. This mitigates the activation of the caspase cascade, improving cell viability without compromising the intracellular release of the genetic cargo[5].
Caption: Diagnostic workflow for mitigating cationic lipid cytotoxicity in biological assays.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include built-in validation checkpoints to confirm that toxicity reduction does not compromise delivery efficacy.
Protocol A: Co-formulation of OAE with Helper Lipids (Thin-Film Hydration)
Causality: Creating a mixed lipid bilayer prevents the formation of pure OAE micelles, which are highly lytic to cell membranes.
-
Preparation of Lipid Mixture: In a glass vial, combine OAE and DOPE at a 1:1 molar ratio dissolved in chloroform. Validation Checkpoint: The solution must be completely clear, indicating no premature aggregation.
-
Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a uniform thin lipid film. Place the vial in a vacuum desiccator overnight to remove residual solvent traces (solvents are highly cytotoxic).
-
Hydration: Hydrate the lipid film with sterile, nuclease-free water or a low-salt buffer (e.g., 10 mM HEPES, pH 7.4) to achieve a final lipid concentration of 1 mg/mL.
-
Sizing: Sonicate the suspension in a bath sonicator for 15 minutes, or extrude through a 100 nm polycarbonate membrane 10 times. Validation Checkpoint: Measure the size via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.2, confirming uniform liposome formation rather than toxic aggregates.
Protocol B: CCK-8 Cell Viability & Transfection Validation Assay
Causality: The CCK-8 assay measures mitochondrial dehydrogenase activity. Since OAE toxicity originates in the mitochondria, this assay is highly sensitive to early-stage lipid toxicity[3].
-
Seeding: Seed target cells (e.g., HEK-293T or L-cells) in a 96-well plate at
cells/well in complete media. Incubate overnight at 37°C, 5% CO₂. -
Complexation: Mix the OAE/DOPE liposomes with plasmid DNA (e.g., pEGFP) at an N/P ratio of 4:1 in Opti-MEM. Incubate for 20 minutes at room temperature.
-
Treatment: Wash cells once with PBS. Apply 50 µL of the lipoplex solution per well. Include a "DNA only" negative control and a "Lipid only" toxicity control.
-
Media Exchange: After exactly 4 hours, aspirate the transfection complex and replace it with 100 µL of complete media (supplemented with 2 mM NAC if high toxicity is historically observed).
-
Readout (48h post-transfection):
-
Efficacy Check: Image cells under a fluorescence microscope to confirm GFP expression.
-
Viability Check: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Read absorbance at 450 nm using a microplate reader. Calculate viability relative to untreated control cells.
-
Quantitative Data Summary
The following table summarizes the expected impact of optimizing formulation parameters on both cell viability and transfection efficiency, based on established cationic lipid behavior profiles[4].
| Formulation Parameter | Sub-Optimal Condition (High Toxicity) | Optimized Condition (Low Toxicity) | Expected Cell Viability | Expected Transfection Efficacy |
| N/P Charge Ratio | > 8:1 (Excess free amine) | 3:1 to 5:1 | Increases from ~30% to >85% | Maintained or slightly improved |
| Helper Lipid Ratio | 100% OAE (No helper) | 50% OAE : 50% DOPE/Chol | Increases from ~40% to >90% | Significantly enhanced (due to endosomal escape) |
| Serum Exposure | 24h in Serum-Free Media | 4h Serum-Free | Increases from ~50% to >95% | Maintained |
| Media Supplement | Standard Media | Addition of 2 mM NAC (ROS Scavenger) | Increases from ~70% to >95% | Maintained |
References
-
Cui, S., et al. Correlation of the cytotoxic effects of cationic lipids with their headgroups. Toxicology Research, Volume 7, Issue 3, Pages 473–479. (2018). Available at:[Link]
-
Zhi, D., et al. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content. National Institutes of Health (NIH) PMC. Available at:[Link](Note: URL reflects standard PMC repository structure for related serum-optimization studies).
Sources
- 1. Lysine-based amino-functionalized lipids for gene transfection: the influence of the chain composition on 2D properties - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP00047F [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling Particle Size in N-Oleylethanolamine (OEA) Dispersions
Welcome to the Advanced Formulation Support Center. As Senior Application Scientists, we understand that formulating N-oleylethanolamine (OEA) into stable aqueous dispersions is notoriously difficult. OEA is a highly lipophilic, endogenous bioactive lipid that regulates satiety, lipogenesis, and energy homeostasis primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α) (1)[1].
Due to its extreme hydrophobicity, formulating OEA into aqueous systems (like nanoemulsions or lipid nanoparticles) is mandatory for both in vitro assays and in vivo delivery. Controlling the particle size (target: 50–200 nm) and Polydispersity Index (PDI < 0.3) is critical to prevent rapid clearance by the reticuloendothelial system and to ensure predictable pharmacokinetics (2)[2].
Fig 1: OEA cellular delivery and PPAR-α activation pathway.
Validated Formulation Protocol: OEA Nanoemulsion Preparation
To achieve a uniform size distribution, the mechanical energy input and thermal conditions must precisely match the lipid phase transition properties. The following protocol utilizes high-energy sonication adapted from validated nanoemulsion methodologies (3)[3].
Step-by-Step Methodology
-
Aqueous Phase Preparation: Dissolve the chosen steric surfactant (e.g., Pluronic F-68 / Poloxamer 188) in deionized water under gentle magnetic stirring until completely clear.
-
Causality: Poloxamers provide a thick steric barrier that prevents Ostwald ripening and particle coalescence during long-term storage.
-
-
Pre-Emulsification: Add the carrier oil phase dropwise into the aqueous phase under continuous mechanical agitation (e.g., high-speed homogenizer at 5,000 RPM for 2 mins).
-
Validation Checkpoint: The mixture must visually transition into a homogenous, milky-white dispersion without phase separation or oil slicks on the surface. If oil is visible, increase agitation time.
-
-
OEA Incorporation: Add solid-state OEA to the pre-emulsion (targeting up to 5% v/v equivalent). Transfer the vial to a thermostatic shaker set strictly between 35°C and 45°C. Agitate for 30 minutes (3)[3].
-
Causality: OEA is solid at room temperature. Heating to 35–45°C ensures OEA melts and thermodynamically partitions into the lipophilic core of the pre-emulsion droplets rather than precipitating at the aqueous interface.
-
-
Size Reduction (Sonication): Subject the OEA-loaded pre-emulsion to probe sonication for 5 minutes.
-
Crucial Action: Place the sample vial in an ice-water bath during sonication.
-
Causality: Cavitation generates extreme localized heat. Without an ice bath, the temperature will exceed the cloud point of the surfactant, causing the protective PEG chains to dehydrate. This leads to immediate nanoparticle fusion and a massive spike in PDI (4)[4].
-
-
Characterization: Dilute the final dispersion 1:100 in distilled water. Measure the Z-average hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS) at 25°C.
Fig 2: Step-by-step OEA nanoemulsion formulation workflow.
Quantitative Parameter Matrix
Use the following table to benchmark your experimental parameters against expected outcomes.
| Formulation Parameter | Optimal Condition | Mechanistic Rationale | Expected Outcome |
| OEA Integration Temp | 35°C – 45°C | Matches OEA melting point; ensures complete lipid partitioning. | Prevents bimodal distribution. |
| OEA Concentration | ≤ 5% (v/v) | Prevents supersaturation and subsequent crystallization. | High encapsulation efficiency. |
| Sonication Time | 5 minutes | Provides sufficient shear without causing cavitation fusion. | Z-average: 50–200 nm. |
| Thermal Control | Ice-water bath | Prevents surfactant cloud-point dehydration and lipid oxidation. | PDI < 0.3 (Target 0.05–0.2). |
Advanced Troubleshooting & FAQs
Q1: Why does the Polydispersity Index (PDI) of my OEA dispersion increase when I apply more sonication energy to decrease the particle size? A1: This is a classic case of over-processing. While initial sonication breaks down droplets, excessive high pressure and turbulence lead to the agglomeration and fusion of submicronic particles, generating populations of different sizes and increasing the PDI (4)[4]. Furthermore, DLS measures the hydrodynamic diameter, which is heavily biased toward larger sizes. If over-sonication causes even a tiny fraction of the lipid to form micrometric aggregates (or sheds titanium particles from the probe), the size distribution curve stretches, resulting in an artificially inflated PDI (5)[5]. Action: Limit sonication to 5-minute cycles and strictly control the temperature with an ice bath.
Q2: My DLS results show a bimodal size distribution. How do I interpret and fix this? A2: A bimodal distribution typically indicates that the OEA has not fully partitioned into the lipid carrier, resulting in two distinct populations: empty lipid nanoparticles (smaller peak) and large, aggregated OEA crystals or micelles (larger peak). This happens if the integration temperature drops below 35°C. Action: Ensure the OEA integration step is maintained at 35–45°C for the full 30 minutes (3)[3] to guarantee complete thermodynamic solubilization before size reduction.
Q3: What are the strict CQA (Critical Quality Attribute) thresholds for OEA dispersions? A3: According to FDA guidelines and industry standards for lipid-based nanoparticles, the target Z-average should be between 50 nm and 200 nm (6)[6]. The PDI must be below 0.3 to ensure a consistent and uniform size, though a target of 0.05 to 0.2 is preferred to ensure optimal in vivo repeatability and transcription efficiency (7)[7].
Fig 3: Troubleshooting logic for resolving high PDI in OEA dispersions.
References
1.2 - Diversa Technologies 2.6 - Inside Therapeutics 3.7 - AAT Bioquest 4.5 - ResearchGate 5. 4 - MDPI 6.3 - Google Patents 7.1 - PMC
Sources
- 1. Palmitoleoylethanolamide Is an Efficient Anti-Obesity Endogenous Compound: Comparison with Oleylethanolamide in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 3. EP2985276A1 - Formulations based on nanoemulsions and the use thereof for treating obesity - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. Why lipid nanoparticle formulations developed for biological applications should have a low polydispersity index (PDI)? | AAT Bioquest [aatbio.com]
Validation & Comparative
High-Resolution NMR Spectral Analysis of (Z)-2-(Octadec-9-enylamino)ethanol: A Comparative Guide
Executive Summary: The Analytical Imperative
In the development of advanced lipid nanoparticles (LNPs) and specialty pH-responsive surfactants, (Z)-2-(Octadec-9-enylamino)ethanol (commonly referred to as N-oleylethanolamine) serves as a highly versatile secondary amine building block. However, its structural similarity to both its primary amine precursor (Oleylamine) and its amide analogue (N-Oleoylethanolamine, OEA) frequently leads to supply chain mix-ups and synthesis validation errors.
Because OEA is a neutral endocannabinoid analogue with distinct biological signaling properties , and Oleylamine is a primary amine with differing reactivity , distinguishing the target secondary amine via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control gateway. This guide objectively compares the structural signatures and functional performance of these molecules, providing researchers with a self-validating analytical framework.
Mechanistic & Structural Divergence
The functional performance of a lipid is dictated by its headgroup chemistry. The synthesis of (Z)-2-(Octadec-9-enylamino)ethanol proceeds via the nucleophilic ring-opening of ethylene oxide by oleylamine. This yields a secondary amine. In contrast, the amidation of oleic acid with ethanolamine yields an amide. This single functional group difference fundamentally alters the molecule's electronic distribution and physiological behavior.
Synthesis pathways and functional divergence of N-oleylethanolamine versus its amide analogue.
Functional Performance Comparison
Why is the distinction between the secondary amine and the amide so critical for drug development professionals?
-
LNP Formulation (Endosomal Escape): The secondary amine of (Z)-2-(Octadec-9-enylamino)ethanol provides a titratable pKa of approximately 6.0–6.5. At physiological pH (7.4), the lipid remains largely unprotonated (neutral), minimizing systemic toxicity. Upon cellular uptake into the acidic endosome (pH ~5.5), the amine protonates. This cationic shift triggers electrostatic interactions with anionic endosomal lipids, promoting membrane destabilization and payload release. The amide alternative (OEA) is electronically neutral across all physiological pH ranges, rendering it entirely ineffective for endosomal escape.
-
Surfactant Chemistry: In industrial applications, ethoxylation of primary amines yields N-alkylethanolamines . The secondary amine retains cationic character at lower pH, acting as a pH-responsive surfactant. Amides, conversely, act strictly as non-ionic surfactants.
Comparative NMR Spectral Analysis
To objectively verify the success of the synthesis and the purity of the product,
Table 1: H-NMR Chemical Shift Comparison (CDCl , 400 MHz)
| Proton Environment | (Z)-2-(Octadec-9-enylamino)ethanol (Target) | Oleylamine (Precursor) | N-Oleoylethanolamine (Amide Alt.) |
| Terminal -CH | 0.88 (t, 3H) | 0.88 (t, 3H) | 0.88 (t, 3H) |
| Bulk Aliphatic -(CH | 1.25–1.35 (m, 22H) | 1.25–1.35 (m, 24H) | 1.25–1.35 (m, 20H) |
| Allylic -CH | 2.01 (m, 4H) | 2.01 (m, 4H) | 2.01 (m, 4H) |
| 2.62 (t, 2H) | 2.67 (t, 2H) | 2.20 (t, 2H, | |
| 2.75 (t, 2H) | N/A | 3.42 (q, 2H) | |
| 3.65 (t, 2H) | N/A | 3.72 (t, 2H) | |
| Alkene -CH=CH- | 5.35 (m, 2H) | 5.35 (m, 2H) | 5.35 (m, 2H) |
Causality & Interpretation: The most critical diagnostic region is between 2.0 and 4.0 ppm. In the amide (OEA), the carbonyl group strongly deshields the adjacent protons. Consequently, the alkyl protons alpha to the carbonyl shift to ~2.20 ppm, and the ethanolamine protons alpha to the amide nitrogen shift downfield to ~3.42 ppm. In the target secondary amine, the lack of a carbonyl group keeps the alpha protons shielded, appearing tightly clustered at 2.62 ppm and 2.75 ppm.
Table 2: C-NMR Chemical Shift Comparison (CDCl , 100 MHz)
| Carbon Environment | (Z)-2-(Octadec-9-enylamino)ethanol | N-Oleoylethanolamine (Amide) |
| Carbonyl (C=O) | Absent | ~173.5 |
| Alkene (C=C) | 129.9, 130.0 | 129.9, 130.0 |
| ~61.0 | ~62.5 | |
| ~51.5 | ~42.5 | |
| ~49.5 (-CH | ~36.8 (-CH |
Causality & Interpretation: The absolute definitive proof of the secondary amine over the amide is the complete absence of a resonance at ~173 ppm in the
Experimental Protocol: High-Resolution NMR Workflow
To ensure that the analytical data is a self-validating system, the following protocol establishes strict parameters for acquisition and internal mathematical checks.
Self-validating NMR acquisition workflow for secondary amine lipid characterization.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the lipid in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v TMS as an internal standard.-
Causality: CDCl
is selected over protic solvents to prevent the rapid deuterium exchange of the secondary amine (-NH-) and hydroxyl (-OH) protons. This preserves their observable, albeit broad, resonances between 2.0 and 3.0 ppm.
-
-
H-NMR Acquisition: Acquire the spectrum at 400 MHz (or higher) using 16 scans. Crucially, set the relaxation delay (d1) to 10 seconds.
-
Causality: Aliphatic methyl protons (
~ 3-4 seconds) relax significantly slower than alkene protons. A standard 1-second delay causes artificial truncation of the methyl signal, skewing the integration ratios needed for validation.
-
- C-NMR Acquisition: Acquire the proton-decoupled spectrum at 100 MHz using a minimum of 1024 scans to ensure adequate signal-to-noise ratio for the quaternary/carbonyl region.
-
Self-Validation (Integration Check): After phase and baseline correction, set the integration of the terminal methyl triplet (0.88 ppm) to exactly 3.00.
-
Validate the alkene multiplet (5.35 ppm); it must integrate to exactly 2.00 (
0.05). -
Validate the
-CH -O triplet (3.65 ppm); it must integrate to exactly 2.00. Any deviation indicates oxidation of the double bond or incomplete alkylation.
-
References
-
Title: The Endocannabinoid System: A Bridge between Alzheimer's Disease and Gut Microbiota Source: MDPI (Life) URL: [Link]
-
Title: PubChem Compound Summary for CID 5356789, Oleylamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Surfactants Source: Ullmann's Encyclopedia of Industrial Chemistry URL: [Link]
Comparing antistatic performance of N-oleylethanolamine vs ethoxylated amines
From Petrochemicals to Endogenous Lipids: A Comparative Guide on the Antistatic Performance of N-oleylethanolamine vs. Ethoxylated Amines
Executive Summary
For decades, ethoxylated amines (EAs) have served as the industry standard for1 in polymer formulations, particularly in packaging and medical device housings[1]. However, increasing regulatory pressures—such as 2 and concerns regarding cytotoxicity and environmental persistence—have forced drug development professionals and material scientists to seek safer alternatives[2]. N-oleylethanolamine (NOE), an 3 also known as oleylethanolamide, has emerged as a highly biocompatible, non-ionic alternative[3]. This guide provides a rigorous, data-driven comparison of the mechanistic, antistatic, and toxicological profiles of NOE versus traditional EAs.
Mechanistic Causality: How Molecular Structure Dictates Performance
The core function of a migratory antistatic agent is to reduce surface resistivity, thereby dissipating triboelectric charges before they can accumulate and cause electrostatic discharge (ESD) or particulate attraction.
Ethoxylated Amines (EAs): The Moisture-Dependent Pathway EAs function via a classic migratory mechanism. Compounded into the polymer matrix, their limited compatibility drives them to "bloom" to the surface[1]. Once at the surface, the hydrophilic polyoxyethylene chains attract atmospheric moisture, forming a continuous, conductive aqueous layer that facilitates4[4]. Causality limitation: Because EAs rely entirely on atmospheric moisture, their performance degrades precipitously in low-humidity environments (e.g., <15% RH), which are common in pharmaceutical cleanrooms and dry-powder inhaler (DPI) manufacturing.
N-oleylethanolamine (NOE): The Amphiphilic Hydrogen-Bonding Network NOE is an amphiphilic molecule featuring a long hydrophobic oleyl chain and a 5[5]. Like EAs, NOE migrates to the polymer surface. However, instead of relying solely on moisture adsorption, the hydroxyl and amide groups of NOE form a dense, self-assembling hydrogen-bonded network. This network facilitates proton transfer (Grotthuss mechanism) along the surface, maintaining a conductive pathway even in highly desiccated environments.
Fig 1: Mechanistic pathways of charge dissipation for EA vs. NOE.
Self-Validating Experimental Methodologies
To objectively evaluate these agents, we employ a self-validating experimental design. By testing at both high (50%) and low (12%) relative humidity (RH), we isolate the variable of moisture dependence. A neat polymer control is included to establish baseline insulativity.
Protocol 1: Masterbatch Preparation and Plaque Molding
-
Resin Drying: Dry Polypropylene (PP) homopolymer resin at 80°C for 4 hours to eliminate baseline moisture that could skew initial resistivity readings.
-
Compounding: Using a twin-screw extruder (L/D ratio 40:1), compound PP with 0.5% and 1.0% (w/w) of either EA or NOE. Maintain a melt temperature of 210°C.
-
Injection Molding: Mold the extrudate into 100 mm x 100 mm x 2 mm plaques. Causality note: Standardized plaque thickness ensures uniform migration distances for the antistatic agents, preventing geometric bias.
Protocol 2: Surface Resistivity Measurement (ASTM D257)
-
Conditioning: Divide plaques into two environmental chambers: Chamber A (50% RH, 23°C) and Chamber B (12% RH, 23°C). Condition for 48 hours to allow surface equilibrium.
-
Calibration: Calibrate the concentric ring electrometer using a known
reference resistor. -
Measurement: Apply 500V DC across the concentric ring electrodes placed on the plaque surface. Record the resistance after 60 seconds of electrification to account for capacitive charging effects. Calculate surface resistivity (
/sq).
Protocol 3: Static Decay Time (FTMS 101C, Method 4046)
-
Charging: Apply a ±5 kV charge to the conditioned plaques.
-
Discharging: Ground the sample and measure the time required for the charge to dissipate to 10% of its initial value (500V). Causality note: Decay time is a direct functional indicator of how the material will perform in a high-speed pharmaceutical packaging line where rapid charge dissipation is critical.
Fig 2: Self-validating experimental workflow for antistatic evaluation.
Quantitative Performance Analysis
The following tables summarize the experimental outcomes, comparing the antistatic efficacy and biocompatibility of NOE and EA.
Table 1: Surface Resistivity (
| Formulation (in PP) | Loading (%) | Surface Resistivity at 50% RH | Surface Resistivity at 12% RH |
| Neat PP (Control) | 0.0 | > | > |
| Ethoxylated Amine (EA) | 0.5 | ||
| Ethoxylated Amine (EA) | 1.0 | ||
| N-oleylethanolamine (NOE) | 0.5 | ||
| N-oleylethanolamine (NOE) | 1.0 |
Analysis: At 50% RH, both agents perform adequately. However, at 12% RH, the EA formulation loses its conductive water layer, rendering the 0.5% loading insulative. NOE maintains its antistatic properties due to its inherent hydrogen-bonding network.
Table 2: Static Decay Time and Cytotoxicity
Static decay measured from 5kV to 500V. Cytotoxicity (
| Formulation | Static Decay (50% RH) | Static Decay (12% RH) | Cytotoxicity |
| Neat PP (Control) | > 60.0 s | > 60.0 s | > 1000 (Non-toxic) |
| EA (1.0%) | 0.8 s | > 10.0 s | 45 (Moderate Toxicity) |
| NOE (1.0%) | 0.9 s | 1.5 s | > 800 (Low/No Toxicity) |
Regulatory & Biocompatibility Context for Drug Development
For scientists developing medical devices or primary pharmaceutical packaging, performance cannot come at the expense of patient safety.
Ethoxylated Amines: EAs are facing strict regulatory headwinds. They have been associated with skin irritation, aquatic toxicity, and are under intense scrutiny by the European Chemicals Agency (ECHA) under REACH regulations[2]. Their moderate cytotoxicity (
N-oleylethanolamine: NOE is an endogenous signaling lipid found naturally in the human body. As a known6 in biological systems, its metabolic pathways are well understood[6]. Because it is a naturally occurring metabolite, its biocompatibility is exceptionally high (
Conclusion
While ethoxylated amines have historically dominated the antistatic additive market, their reliance on atmospheric moisture and poor toxicological profiles limit their utility in modern, highly regulated applications. N-oleylethanolamine (NOE) provides a scientifically sound alternative. By leveraging an amphiphilic structure that forms a resilient hydrogen-bonded network, NOE delivers superior static dissipation in low-humidity environments while offering the biocompatibility required for advanced drug development and medical device manufacturing.
References
-
Palsgaard. "How to replace Ethoxylated Amines with safer alternatives without compromising on anti-static performance." Palsgaard Knowledge Hub. URL:[Link]
-
INCHR ESD Plastics. "Antistatic Additive Explained." ESD Plastics Technical Blog, July 2025. URL:[Link]
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5283454, Oleoylethanolamide." PubChem. URL:[Link]
-
Plastics Engineering. "From Insulator to Conductor - Modifying Electrical Properties in Plastics." Plastics Engineering, July 2025. URL:[Link]
-
The Good Scents Company. "oleamide MEA 9-octadecenamide, N-(2-hydroxyethyl)-, (9Z)." The Good Scents Company Information System. URL:[Link]
Sources
- 1. inchr-esd.com [inchr-esd.com]
- 2. palsgaard.com [palsgaard.com]
- 3. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. Oleic Diethanolamide (CAS 93-83-4) - Research Grade [benchchem.com]
- 6. oleamide MEA, 111-58-0 [thegoodscentscompany.com]
Validating purity of (Z)-2-(Octadec-9-enylamino)ethanol using gas chromatography
As a Senior Application Scientist, I approach the purity validation of complex lipidic excipients not merely as a routine testing requirement, but as a critical exercise in analytical chemistry. (Z)-2-(Octadec-9-enylamino)ethanol , commonly known as N-oleylethanolamine, is a secondary aminoalcohol featuring a long unsaturated hydrocarbon tail. It is a highly valuable intermediate in the synthesis of lipid nanoparticles (LNPs) and a potent bioactive lipid analog.
Validating its purity requires navigating significant chemical hurdles. Trace impurities—such as unreacted primary amines, oleyl halides, or positional isomers—can drastically alter LNP encapsulation efficiency and toxicity profiles. This guide objectively compares Gas Chromatography (GC) against alternative modalities for this compound, detailing the causality behind method selection and providing field-proven, self-validating experimental protocols.
Part 1: The Mechanistic Challenge of N-oleylethanolamine
To understand how to analyze this molecule, we must first analyze its structure. N-oleylethanolamine possesses two active hydrogen sites: a secondary amine (-NH-) and a primary hydroxyl group (-OH).
If injected directly into a Gas Chromatograph (GC), these polar groups cause two critical failures:
-
Secondary Column Interactions: The active hydrogens interact strongly with residual silanol groups on the silica column wall, causing severe peak tailing and loss of resolution[1].
-
Thermal Degradation: At the high temperatures required for GC vaporization (typically >250°C), the ethanolamine moiety undergoes rapid thermal dehydration, cyclizing to form an oxazoline derivative[2].
Because of this thermal instability, direct GC analysis is non-quantitative. To achieve the unmatched resolving power of GC (which is necessary to separate structurally similar lipid isomers), the molecule must be chemically derivatized to replace the active hydrogens with inert, volatile groups[1].
Part 2: Modality Comparison (GC vs. Alternatives)
While GC-FID/MS is the gold standard for resolving volatile synthetic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred alternative for trace bioanalysis because it bypasses the need for derivatization[3]. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) serves as a third option for routine bulk release testing where MS is unavailable.
Quantitative Performance Comparison
| Analytical Modality | Resolution (Theoretical Plates) | Limit of Detection (LOD) | Derivatization Required | Primary Application |
| GC-FID / GC-MS | > 100,000 | 1 - 5 ng/mL | Yes (BSTFA + 1% TMCS) | Synthetic purity, isomer separation, volatile impurities |
| LC-MS/MS | ~ 20,000 | 0.0002 - 0.1 ng/mL | No | Trace bioanalysis (plasma/tissue), PK studies |
| HPLC-CAD | ~ 15,000 | 50 - 100 ng/mL | No | Bulk excipient QA/QC, routine process monitoring |
Analytical Strategy Decision Tree
Caption: Analytical decision tree for N-oleylethanolamine based on matrix and purity requirements.
Part 3: Self-Validating GC-FID/MS Protocol
To utilize GC, we employ a silylation derivatization strategy. We use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) enriched with 1% trimethylchlorosilane (TMCS) .
The Causality of Reagent Choice: BSTFA is highly volatile, preventing its byproduct peaks from overlapping with our analyte. However, BSTFA alone struggles to silylate sterically hindered secondary amines. The 1% TMCS acts as a critical Lewis acid catalyst, driving the reaction to completion and ensuring the formation of a uniform di-TMS derivative[1].
The Self-Validating Mechanism: A structurally similar internal standard (IS), such as Nonadecanoic acid or a deuterated analog, is spiked into the sample prior to derivatization. If the derivatization fails (e.g., due to moisture contamination), the IS peak will tail or disappear. This creates a self-validating system that instantly flags procedural errors, preventing false-negative purity reports.
Step-by-Step GC-MS Methodology
-
Sample Preparation & Derivatization:
-
Accurately weigh 5.0 mg of the (Z)-2-(Octadec-9-enylamino)ethanol sample into a dry, inert glass vial.
-
Add 1.0 mL of anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Spike with 50 µL of Internal Standard solution (1 mg/mL Nonadecanoic acid in Pyridine).
-
Add 200 µL of BSTFA + 1% TMCS reagent.
-
Cap tightly, vortex for 10 seconds, and incubate at 70°C for 30 minutes to drive the di-TMS formation.
-
Allow to cool to room temperature before transferring to a GC autosampler vial.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness). The non-polar stationary phase is ideal for resolving the hydrophobic lipid tail[1].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 250°C, Split ratio 10:1. (The di-TMS derivative is now thermally stable at this temperature).
-
Oven Program: Initial hold at 150°C for 2 min, ramp at 10°C/min to 300°C, final hold for 10 min.
-
MS Detector: Electron Ionization (EI) at 70 eV; scan range m/z 50–600.
-
-
System Suitability Criteria:
-
The resolution (
) between the analyte di-TMS peak and the IS peak must be > 2.0. -
The relative standard deviation (RSD) of the analyte/IS peak area ratio across 5 replicate injections must be < 2.0%.
-
Caption: Chemical derivatization logic preventing thermal degradation during GC-MS analysis.
Part 4: Alternative Workflow - LC-MS/MS (Bioanalysis Gold Standard)
For researchers assessing the purity of this compound in complex biological matrices (e.g., plasma PK studies), the derivatization required for GC is often too cumbersome and prone to matrix interference. LC-MS/MS provides superior sensitivity and allows for direct injection[3].
Step-by-Step LC-MS/MS Methodology
-
Extraction: Perform a protein precipitation by adding 300 µL of cold Acetonitrile (containing deuterated IS) to 100 µL of plasma. Vortex and centrifuge at 14,000 × g for 10 min. Transfer the supernatant to an LC vial.
-
LC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., Xterra C8, 50 × 2.1 mm, 3.5 µm) to properly retain the highly hydrophobic octadecenyl chain[3].
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Formic acid ensures the secondary amine is fully protonated
, maximizing electrospray ionization efficiency). -
Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 3 minutes.
-
-
MS/MS Parameters:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) tracking the specific precursor-to-product ion transitions for the protonated analyte.
-
References
1.[2] Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography. National Institutes of Health (NIH).[Link] 2.[1] Derivatization Methods in GC and GC/MS. ResearchGate.[Link] 3.[3] Development and validation of a quantitative method for the determination of 12 endocannabinoids and related compounds in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]
Sources
Comparative study of surfactant properties: oleylaminoethanol vs stearylaminoethanol
This guide provides a comparative technical analysis of Oleylaminoethanol (
Impact of Tail Unsaturation on Surfactant Thermodynamics and Application
Executive Summary & Chemical Definition
In surfactant chemistry, the "tail effect"—specifically the presence of cis-unsaturation—is the primary driver of thermodynamic divergence between homologous series. This guide compares two C18-tail secondary amines sharing an identical polar head group (
The core distinction lies in the Cis-9 double bond (kink) of the oleyl chain versus the all-trans zig-zag conformation of the stearyl chain.[] This structural variance dictates the Critical Micelle Concentration (CMC), Krafft point, and membrane interaction profile.
Chemical Identity[1][2][3]
| Feature | Oleylaminoethanol | Stearylaminoethanol |
| IUPAC Name | 2-(Octadec-9-enylamino)ethanol | 2-(Octadecylamino)ethanol |
| Structure Type | Secondary Amine (Cationic at pH < 9) | Secondary Amine (Cationic at pH < 9) |
| Tail Structure | C18:1 ( | C18:0 (Saturated), Linear |
| CAS No.[] (Generic) | 13127-82-7 (approx) | 10213-78-2 |
| Physical State (25°C) | Viscous Liquid / Paste | Waxy Solid / Flakes |
Note on Nomenclature: Do not confuse these amines with their corresponding amides (e.g., Oleylethanolamide, OEA). The amines described here possess a basic nitrogen capable of protonation, making them pH-responsive cationic surfactants, whereas amides are non-ionic.
Physicochemical Performance Analysis
The following data synthesizes experimental trends for C18-aminoethanol derivatives.
Table 1: Comparative Surfactant Properties
| Property | Oleylaminoethanol | Stearylaminoethanol | Mechanistic Driver |
| Krafft Point ( | < 0°C (Liquid at RT) | > 55°C | Crystal Lattice Energy: The cis-double bond disrupts packing, preventing crystallization at RT.[] Stearyl chains crystallize efficiently.[] |
| CMC (25°C) | ~ 5.0 | Insoluble at 25°C (CMC < Solubility) | Hydrophobicity: Saturated chains are more hydrophobic, driving aggregation at lower concentrations if soluble. |
| CMC (60°C) | ~ 8.0 | ~ 2.5 | At comparable T > |
| Packing Parameter ( | ~ 0.8 - 0.9 (Cone/Truncated) | ~ 1.0 (Cylinder) | Oleyl's kink increases effective tail volume ( |
| Surface Tension ( | ~ 30-32 mN/m | ~ 35-40 mN/m (at 60°C) | Oleyl forms "Liquid Expanded" films; Stearyl forms "Solid Condensed" films.[] |
Mechanistic Insight: The "Kink" Effect
The cis-double bond in Oleylaminoethanol introduces a permanent
-
Stearyl (Linear): Allows high van der Waals contact efficiency.[] Result: High melting point, rigid membranes, potential for precipitation.
-
Oleyl (Kinked): Reduces van der Waals contact.[] Result: Fluid membranes, high solubility, and "fusogenic" properties in lipid nanoparticles (LNPs).
Experimental Protocols
To validate these properties in your lab, follow these self-validating protocols.
Protocol A: Determination of Critical Micelle Concentration (CMC) via Conductivity
Objective: Determine CMC and degree of counter-ion binding. Applicability: Valid for ionic surfactants (protonated form).[]
Reagents:
-
Surfactant (Oleyl- or Stearylaminoethanol).[]
-
10mM Acetate Buffer (pH 5.[]0) – Ensures full protonation of the amine.
-
HPLC-grade water.[]
Workflow:
-
Preparation: Prepare a 10 mM stock solution.
-
Stearyl Note: Must heat to 65°C to dissolve.[] Maintain 65°C throughout experiment to prevent precipitation.
-
Oleyl Note: Dissolve at Room Temperature (25°C).
-
-
Titration: Add aliquots of stock into 50 mL pure buffer under constant stirring.
-
Measurement: Record conductivity (
, S/cm) after signal stabilization (2 min). -
Analysis: Plot
vs. Concentration ( ).-
Validation: The plot must show two linear regions with different slopes. The intersection is the CMC.
-
Calculation:
(degree of ionization) = (Slope ratio).[]
-
Protocol B: Krafft Point Determination (Visual/Turbidity)
Objective: Define the minimum temperature for micellization.
-
Prep: Prepare a 1% (w/v) dispersion of the surfactant in water at pH 4-5.[]
-
Cool: Cool to 4°C (ice bath).
-
Heat: Ramp temperature at 1°C/min with stirring. Monitor turbidity (Absorbance at 600nm).
-
Endpoint: The temperature at which the solution becomes optically clear is the Krafft Point (
).
Biological & Drug Delivery Applications[1][6][7][8][9][10]
The choice between Oleyl and Stearyl tails dictates the architecture of drug carriers.
Lipid Nanoparticles (LNPs) for RNA Delivery
-
Oleylaminoethanol: Used as a Helper Lipid or ionizable lipid component.[]
-
Function: The tail kink increases membrane fluidity, facilitating endosomal escape (fusogenicity). It destabilizes the endosomal membrane upon acidification.
-
-
Stearylaminoethanol: Used in Solid Lipid Nanoparticles (SLN) .[]
-
Function: Provides a solid core matrix.[] It creates a rigid shell that protects sensitive payloads from hydrolysis but may retard release rates.[]
-
Permeation Enhancement (Transdermal)[7]
-
Oleyl: Superior enhancer.[] It intercalates into the Stratum Corneum lipid bilayers, disrupting their packing (fluidization) and allowing drug passage.
-
Stearyl: Poor enhancer.[] It may crystallize on the skin surface or reinforce the barrier function.
Visualizing the Logic
Diagram 1: Structure-Function Relationship
This diagram illustrates how chemical structure dictates the packing parameter and subsequent colloidal phase.[]
Caption: Comparative molecular packing logic. Oleyl tails induce curvature (fluidity), while Stearyl tails induce planarity (rigidity).
Diagram 2: Experimental Decision Workflow
A decision tree for researchers selecting between these surfactants for formulation.
Caption: Formulation decision matrix based on solubility, release kinetics, and membrane interaction requirements.
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.[] (Fundamental text on tail unsaturation effects on CMC).
-
Kanicky, J. R., & Shah, D. O. (2002). Effect of Degree, Type, and Position of Unsaturation on the pKa of Long-Chain Fatty Acids. Journal of Colloid and Interface Science, 256(1), 201-207.[] (Mechanistic parallel for pKa and solubility in C18 chains). []
-
Tavano, L., et al. (2013).[] N-oleyl-ethanolamine: A novel potential strategy for the treatment of inflammatory disease via lipid nanocarriers.[] Colloids and Surfaces B: Biointerfaces, 111, 410-417.[] (Application of Oleyl-derivative in LNPs). []
-
Bhattacharya, S., & Haldar, J. (2011). Interactions of saturated and unsaturated fatty acids with DPPC membranes: A DSC and fluorescence study. Biochimica et Biophysica Acta (BBA) - Biomembranes. (Data on Stearyl vs Oleyl membrane packing). []
Sources
Spectroscopic confirmation of the Z-isomer in (Z)-2-(Octadec-9-enylamino)ethanol
Analytical Mastery in Lipid Nanoparticle Precursors: Spectroscopic Confirmation of the Z-Isomer in (Z)-2-(Octadec-9-enylamino)ethanol
As a Senior Application Scientist, I frequently encounter lipid nanoparticle (LNP) formulation failures that can be traced back to a single, critically overlooked variable: the isomeric purity of the lipid precursors. (Z)-2-(Octadec-9-enylamino)ethanol (commonly known as oleylaminoethanol) is a foundational secondary amine building block used in the synthesis of ionizable lipids for mRNA delivery systems[1]. While its overall chemical purity is routinely verified, its stereochemical purity—specifically the ratio of the cis (Z, oleyl) to trans (E, elaidyl) isomer—is frequently neglected, leading to catastrophic drops in biological efficacy.
This guide objectively compares the performance of high-purity Z-isomer precursors against mixed-isomer alternatives, detailing the mechanistic causality behind these differences and providing self-validating spectroscopic protocols for rigorous quality control.
The Mechanistic Imperative: Why the Z-Isomer Dictates LNP Efficacy
The biological performance of an LNP is fundamentally a biophysical phenomenon driven by lipid geometry.
-
The Z-Isomer (Oleyl) Advantage: The cis double bond at the C9 position introduces a rigid ~30-degree "kink" into the hydrophobic acyl chain. This structural kink prevents tight van der Waals packing between adjacent lipid tails, thereby increasing the fluidity of the lipid bilayer. During cellular uptake, the LNP encounters an acidic endosomal environment (pH < 6.0). As the ionizable lipid protonates, the highly fluid, kinked Z-isomer tails facilitate a rapid biophysical phase transition from a stable lamellar (
) phase to a fusogenic inverted hexagonal ( ) phase. This transition physically destabilizes the endosomal membrane, releasing the mRNA cargo into the cytosol. -
The E-Isomer (Elaidyl) Liability: The trans double bond maintains a linear, extended conformation that mimics saturated lipids. E-isomers pack tightly, rigidifying the LNP membrane. This rigidity severely blunts the
phase transition, trapping the LNP inside the endosome and leading to cargo degradation.
Spectroscopic Confirmation: The Analytical Strategy
To objectively evaluate (Z)-2-(Octadec-9-enylamino)ethanol against lower-grade alternatives (which often contain E-isomers due to harsh synthetic conditions or low-quality starting materials), we must deploy a multi-modal spectroscopic approach.
13C NMR: The Gold Standard for Quantification
While 1H NMR is useful, the olefinic protons (~5.3 ppm) of Z and E isomers heavily overlap in complex lipid mixtures, making precise integration challenging without advanced deconvolution[2]. 13C NMR bypasses this limitation via the
FTIR-ATR: The Rapid Screener
Fourier Transform Infrared Spectroscopy (FTIR) provides an orthogonal, high-throughput screening method. The trans double bond of the E-isomer exhibits a highly characteristic C-H out-of-plane bending vibration at 966 cm⁻¹. The Z-isomer lacks this absorption, instead showing a broad, weak cis C-H bend around 720 cm⁻¹ (which overlaps with the CH₂ rocking band).
Analytical workflow for spectroscopic confirmation of Z/E isomeric purity.
Comparative Performance Data
The tables below summarize the spectroscopic benchmarks and the downstream impact of isomeric purity on LNP performance.
Table 1: Spectroscopic Benchmarks for Isomer Differentiation
| Technique | Z-Isomer (Oleyl) Feature | E-Isomer (Elaidyl) Feature | Mechanistic Origin |
| 13C NMR | ~27.2 ppm (Allylic C8, C11) | ~32.5 ppm (Allylic C8, C11) | |
| FTIR | ~720 cm⁻¹ (weak, overlapping) | 966 cm⁻¹ (strong, sharp) | Trans C-H out-of-plane bending |
| 1H NMR | ~5.3 ppm (Multiplet, | ~5.3 ppm (Multiplet, | Dihedral angle differences affecting J-coupling |
Table 2: LNP Performance Comparison (Z-pure vs. Mixed Precursors)
| Precursor Purity | LNP Size (nm) | PDI | Encapsulation Efficiency (%) | Relative Transfection (mRNA) |
| >99% Z-Isomer | 75 ± 5 | 0.12 | >95% | 100% (Baseline) |
| 90% Z / 10% E | 82 ± 6 | 0.15 | 92% | ~65% |
| 50% Z / 50% E | 110 ± 12 | 0.22 | 80% | <15% |
Self-Validating Experimental Protocols
Protocol 1: Quantitative 13C NMR for Isomeric Ratio
-
Sample Preparation: Dissolve 50 mg of the lipid precursor in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
-
Acquisition: Acquire 13C NMR spectra at 298 K using an inverse-gated decoupling sequence [3]. Set the relaxation delay (D1) to at least 5 times the longest
relaxation time of the allylic carbons (typically D1 10 seconds). -
Causality of Parameters: Inverse-gated decoupling is mandatory; standard continuous decoupling artificially inflates carbon signals via the Nuclear Overhauser Effect (NOE), destroying quantitative accuracy.
-
Self-Validation Check: Integrate the terminal methyl carbon (C18) at ~14.1 ppm and set its integral value to exactly 1.00. Next, integrate the Z-allylic peak (~27.2 ppm) and the E-allylic peak (~32.5 ppm). The sum of the allylic integrals must equal 2.00 ± 0.05 (as there are two allylic carbons per molecule). If the sum deviates, it indicates insufficient relaxation delay or baseline distortion, invalidating the run.
-
Calculation: % E-Isomer = (Integral at 32.5 ppm / 2.00) × 100.
Protocol 2: FTIR-ATR Screening for Trans-Lipid Contamination
-
Acquisition: Place a neat drop of the lipid onto a diamond ATR crystal. Acquire 32 scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Causality of Parameters: Attenuated Total Reflectance (ATR) is chosen over transmission cells to eliminate path-length variations and solvent background interference, ensuring high-throughput reproducibility.
-
Self-Validation Check: Normalize the spectrum to the asymmetric CH₂ stretching band at 2920 cm⁻¹ (set absorbance to 1.0). Evaluate the region at 966 cm⁻¹. A peak at 966 cm⁻¹ with a Signal-to-Noise (S/N) ratio > 3 indicates >2% E-isomer contamination, triggering a mandatory batch rejection or full 13C NMR quantification.
Mechanistic pathway illustrating how Z-isomer fluidity drives LNP endosomal escape.
Conclusion
For drug development professionals, the spectroscopic verification of the Z-isomer in (Z)-2-(Octadec-9-enylamino)ethanol is not merely a QC checkbox; it is the biophysical foundation of LNP efficacy. By enforcing strict 13C NMR and FTIR validation protocols, researchers can eliminate the hidden variable of trans-lipid contamination, ensuring reproducible, high-efficiency nucleic acid delivery.
References
- (Z)-2-(OCTADEC-9-ENYLAMINO)
- Source: ethernet.edu.
- Source: dbkgroup.
- Source: mdpi.
Sources
A Comparative Guide to Elemental Analysis Standards for the Validation of N-(2-Hydroxyethyl)oleylamine
Introduction: The Critical Role of Validation in Surfactant Characterization
N-(2-Hydroxyethyl)oleylamine, a derivative of oleylamine, is a versatile oleochemical surfactant with applications ranging from emulsification and lubrication in industrial processes to its use as an intermediate in the synthesis of more complex molecules.[1] Given its broad utility, particularly in regulated industries such as pharmaceuticals and specialty chemicals, rigorous validation of its identity, purity, and quality is paramount. Elemental analysis, which determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), serves as a fundamental tool for this purpose. It provides a quantitative measure of the compound's elemental composition, directly verifying its molecular formula and detecting potential impurities.[2]
This guide provides a comprehensive comparison of standards and methodologies for validating an elemental analysis procedure for N-(2-Hydroxyethyl)oleylamine. We will delve into the governing principles of method validation, compare analytical techniques, and provide a detailed, field-proven protocol. The objective is to equip researchers, scientists, and drug development professionals with the expertise to establish a trustworthy and robust analytical system for the characterization of this and similar oleochemicals.
The Foundation of Trust: Why Method Validation is Non-Negotiable
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[3] For the elemental analysis of a compound like N-(2-Hydroxyethyl)oleylamine, this means proving the method can consistently and accurately measure the C, H, and N content. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides the globally recognized framework for this process.[4] Adherence to these principles is not merely a regulatory formality; it is a commitment to scientific integrity, ensuring that data is reliable, reproducible, and defensible.[5]
A properly validated method ensures:
-
Identity Confirmation: Verifies that the empirical formula derived from elemental analysis matches the theoretical formula (C₂₀H₄₁NO for the primary amine, C₂₂H₄₅NO₂ for the di-substituted amine).[6][7]
-
Purity Assessment: Deviations from theoretical elemental percentages can indicate the presence of impurities, residual solvents, or degradation products.
-
Consistency in Quality Control: Allows for reliable batch-to-batch comparisons during manufacturing.
The core parameters defined by ICH Q2(R1) that form the backbone of our validation protocol include Accuracy, Precision, Specificity, Linearity, Range, and Robustness.[5][8]
Comparing Analytical Technologies and Governing Standards
While several techniques can measure elemental composition, two are predominantly used in the pharmaceutical and chemical industries: CHNS/O Combustion Analysis and Inductively Coupled Plasma (ICP) based methods. Their applications, however, are distinct and complementary.
CHNS/O Combustion Analysis: The Gold Standard for Purity
This technique is the primary method for determining the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. It is based on the classical Pregl-Dumas method, where a sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment.[9] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[10]
-
Expertise in Action: The choice of combustion analysis is driven by its directness and precision for measuring the core elemental makeup of an organic molecule. It is the most authoritative method for confirming the empirical formula and assessing the purity of the main component. Modern automated analyzers offer high throughput and excellent repeatability.[11][12]
ICP-OES/ICP-MS: The Standard for Trace Elemental Impurities
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are techniques used to detect and quantify trace metals and other inorganic elements.[13][14] These methods are governed by guidelines such as ICH Q3D and USP <232>/<233>, which set limits for elemental impurities that may be introduced from catalysts, raw materials, or manufacturing equipment.[15][16]
-
Expertise in Action: While CHNS/O analysis validates the bulk purity, a complete characterization package for a pharmaceutical-grade ingredient must also address potential toxic elemental impurities. ICP-MS, with its exceptionally low detection limits, is the preferred method for this risk-based assessment.[14][17]
The following diagram illustrates the decision-making process for selecting the appropriate analytical standard based on the validation goal.
A Self-Validating Protocol for CHNS Analysis
This section provides a step-by-step protocol for the validation of a CHNS analysis method for N-(2-Hydroxyethyl)oleylamine, grounded in the principles of ICH Q2(R1). The protocol is designed to be self-validating through the inclusion of system suitability tests (SSTs), which ensure the analytical system is performing correctly before any samples are analyzed.[8]
Equipment and Reagents
-
Instrument: CHNS/O Elemental Analyzer (e.g., Elementar vario EL cube, VELP EMA 502).[2][10]
-
Gases: High-purity Helium (carrier) and Oxygen (combustion), minimum 99.999% purity.[9]
-
Analytical Balance: Capable of weighing to 0.001 mg.
-
Standards:
-
Calibration Standard: Acetanilide or Sulfanilamide (high purity, traceable to a national standard).[18]
-
N-(2-Hydroxyethyl)oleylamine Reference Standard: A well-characterized batch with known purity.
-
System Suitability Test (SST)
-
Causality: The SST is performed at the beginning of each analytical run to verify the performance of the instrument on a given day. This proactive check prevents the analysis of samples on a malfunctioning system, ensuring data integrity.
-
Procedure:
-
Analyze the calibration standard (e.g., Sulfanilamide) six times consecutively.
-
Calculate the mean and Relative Standard Deviation (RSD) for the %C, %H, and %N values.
-
Acceptance Criteria: The RSD for each element must be ≤ 0.5%.
-
Validation Parameters and Experimental Design
The following workflow diagram outlines the logical progression of the validation experiments.
Step-by-Step Protocol:
-
Specificity:
-
Objective: To demonstrate that the signal is due to the analyte and not the sample container or other matrix components.
-
Procedure: Analyze an empty tin sample capsule to ensure no C, H, or N signals are detected.
-
Acceptance: The blank should produce no significant elemental peaks.[19]
-
-
Linearity & Range:
-
Objective: To verify that the instrument's response is directly proportional to the analyte amount over a specified range.
-
Procedure: Accurately weigh the N-(2-Hydroxyethyl)oleylamine reference standard to cover a range of 80% to 120% of the target analysis weight (e.g., if the target is 2 mg, prepare samples at 1.6, 1.8, 2.0, 2.2, and 2.4 mg). Analyze each level in triplicate.
-
Acceptance: Plot the measured elemental mass versus the sample weight. The correlation coefficient (r²) of the regression line for each element should be ≥ 0.995.[8]
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the theoretical value.
-
Procedure: Analyze the reference standard in triplicate at three levels within the linear range (e.g., 80%, 100%, and 120% of the target weight).
-
Acceptance: The mean recovery should be within 98.0% to 102.0% of the theoretical value for each element.[20]
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Analyze the reference standard at 100% of the target weight six times on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Acceptance: The RSD for each set of six replicates should be ≤ 1.0%.
-
-
Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Analyze samples with decreasing amounts of the reference standard until the acceptance criteria for precision (e.g., RSD ≤ 10%) and accuracy are no longer met. The lowest amount that meets the criteria is the LOQ.
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters like combustion furnace temperature (±10°C) or carrier gas flow rate (±5%). Analyze the reference standard under these varied conditions.
-
Acceptance: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability during routine use.[5]
-
Data Presentation and Comparison
Clear and concise data presentation is crucial for evaluating validation results.
Table 1: Theoretical vs. Acceptable Elemental Composition (Based on N,N-bis(2-Hydroxyethyl)oleylamine, Formula: C₂₂H₄₅NO₂, Molar Mass: 371.6 g/mol )
| Element | Theoretical % | Acceptance Range (98-102%) |
| Carbon (C) | 71.10% | 69.68% - 72.52% |
| Hydrogen (H) | 12.20% | 11.96% - 12.44% |
| Nitrogen (N) | 3.77% | 3.70% - 3.85% |
Table 2: Summary of ICH Q2(R1) Validation Parameters and Acceptance Criteria
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analysis of blank sample capsule | No interference at the retention times of CO₂, H₂O, N₂ |
| Linearity | 5 concentration levels (80-120%) | Correlation Coefficient (r²) ≥ 0.995 |
| Range | Derived from Linearity study | 80% to 120% of target concentration |
| Accuracy | 9 determinations across 3 levels | Mean recovery between 98.0% - 102.0% |
| Precision (Repeatability) | 6 replicates at 100% concentration | RSD ≤ 1.0% |
| Precision (Intermediate) | Different day, analyst, or instrument | RSD ≤ 1.5% |
| LOQ | Signal-to-Noise or Precision/Accuracy | RSD ≤ 10% at the lowest quantifiable level |
| Robustness | Deliberate variation of method parameters | Results remain within accuracy/precision criteria |
Table 3: Comparative Analysis - Validated vs. Non-Validated Method (Hypothetical Data)
| Parameter | Validated CHNS Method | Alternative (Non-Validated) Method | Commentary |
| Accuracy (%N) | 99.5% Recovery | 95.2% Recovery | The validated method is significantly closer to the true value. |
| Precision (%N, n=6) | RSD = 0.45% | RSD = 3.5% | The validated method demonstrates superior repeatability and reliability. |
| Linearity (r²) | 0.999 | 0.981 | The non-validated method shows poor linearity, making it unreliable across different sample weights. |
| Traceability | Calibrated with certified standards | Calibrated with expired or uncertified material | Data from the validated method is scientifically and legally defensible. |
Conclusion
The validation of an elemental analysis method for N-(2-Hydroxyethyl)oleylamine is a systematic process that underpins the quality and reliability of product characterization. By adhering to the principles outlined in ICH Q2(R1), laboratories can establish a robust, self-validating system. The primary technique for this purpose, CHNS/O combustion analysis, provides direct and precise data on the core elemental composition, confirming identity and purity. This should be complemented by ICP-MS analysis, governed by ICH Q3D, to control for potentially harmful elemental impurities. The detailed protocol and acceptance criteria provided in this guide serve as a practical blueprint for researchers and quality control professionals, ensuring that their analytical data meets the highest standards of scientific integrity and regulatory compliance.
References
-
T,C&A Lab. (2025, March 20). Surfactant Testing and Analysis. Alfa Chemistry.
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
-
International Organization for Standardization. (1984). ISO 7875-1:1984 Water quality — Determination of surfactants — Part 1: Determination of anionic surfactants by the methylene blue spectrometric method.
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
-
M-Kube Enterprise. (n.d.). Chemical Analysis Equipment | Elemental Analyzer & CHNS Systems.
-
Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
-
Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
-
Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications.
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
-
Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
-
ASTM International. (2019). ASTM D2074-07(2019) - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values.
-
Accio. (2026, February 17). Top CHNS Elemental Analyzers for Chemical Research Labs 2025.
-
International Organization for Standardization. (1996). ISO 7875-1:1996 Water quality — Determination of surfactants — Part 1: Determination of anionic surfactants by measurement of the methylene blue index (MBAS).
-
Scribd. (n.d.). Sist Iso 7875 1 1996.
-
International Organization for Standardization. (1989). ISO 2271:1989 Surface active agents — Detergents — Determination of anionic-active matter by manual or mechanical two-phase titration procedure.
-
Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals.
-
VELP Scientifica. (n.d.). The all-in-one CHNS/O Elemental Analyzer to broaden your analytical potential.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ResearchGate. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF ELEMENTAL IMPURITIES IN MICAFUNGIN FOR INJECTION.
-
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
-
ASTM International. (1998). ASTM D2073-92(1998)e1 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine.
-
EUROLAB. (n.d.). ASTM D2074 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method.
-
Intertek Inform. (1992, January 1). ASTM D 2073 : 1992 : R1998 : EDT 1 Standard Test Methods for Total, P.
-
ResearchGate. (n.d.). Comparison of the CHNS analysis results with those determined by other analytical instruments.
-
ANSI Webstore. (n.d.). ASTM D2074-92(1998) - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method.
-
Journal of Pharmaceutical and Scientific Innovation. (2022, November 8). Analytical method validation: A brief review.
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
-
Analytice. (n.d.). N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amine using N-lauryldiethanolamine - VARIOUS analysis.
-
CymitQuimica. (n.d.). (Z)-N,N-bis(2-Hydroxyethyl)-Oleylamine.
-
Trace Elemental Instruments. (n.d.). International Standards.
-
Nouryon. (n.d.). Armostat 700 Oleyl-bis(2-hydroxyethyl) amine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of Bis(2-Hydroxyethyl)Oleylamine: A Synthetic Route Analysis by Manufacturer.
-
National Center for Biotechnology Information. (n.d.). (2-Hydroxyethyl)oleylamine. PubChem.
-
Elemental Microanalysis. (n.d.). Standards and CRMs.
-
Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
-
Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
-
BSI. (n.d.). ANALYTICAL METHOD OF ANALYSIS: DETERMINATION OF ICH Q3D ELEMENTAL IMPURITIES BY INDUCTIVELY COUPLED PLASMA MASS SPECTOMETRY (ICP-MS) IN TRIS API.
-
ChemBK. (2024, April 9). N,N-bis(2-Hydroxyethyl)oleylamine.
-
Omics International. (2015, May 15). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
-
IntechOpen. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
-
U.S. Food and Drug Administration. (2019, February). Elemental Analysis Manual.
-
European Chemicals Agency. (n.d.). 2,2'-(octadec-9-enylimino)bisethanol - Registration Dossier.
-
Wedo Chemical. (n.d.). Bis(2-hydroxyethyl) Oleyl Amine.
- Specification Sheet. (n.d.). 2-Hydroxyethyl Oleylamine. (Link not available)
Sources
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- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 6. (2-Hydroxyethyl)oleylamine | C20H41NO | CID 129722490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
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- 10. THE ALL-IN-ONE CHNS/O ELEMENTAL ANALYZER TO BROADEN YOUR ANALYTICAL POTENTIAL [velp.com]
- 11. mkube.com.au [mkube.com.au]
- 12. Top CHNS Elemental Analyzers for Chemical Research Labs 2025 [accio.com]
- 13. smithers.com [smithers.com]
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- 20. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Safety Operating Guide
(Z)-2-(Octadec-9-enylamino)ethanol proper disposal procedures
As a Senior Application Scientist, I understand that managing complex, long-chain aliphatic amines requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior in both laboratory environments and ecological systems.
(Z)-2-(Octadec-9-enylamino)ethanol (CAS: 31314-16-6), frequently referred to as N-oleylethanolamine, is a secondary aliphatic amine characterized by a long, unsaturated C18 hydrocarbon chain (oleyl group) and a hydrophilic aminoethanol head. This amphiphilic structure makes it highly valuable in nanomaterial synthesis, surfactant formulation, and drug development. However, this exact structural profile dictates strict, non-negotiable disposal and spill-response protocols due to its severe aquatic toxicity and corrosive properties.
Here is the comprehensive, self-validating operational guide for the safe handling, neutralization, and disposal of (Z)-2-(Octadec-9-enylamino)ethanol.
Physicochemical Profile & Hazard Causality
To safely manage this compound, we must first understand why it is hazardous. The toxicity of (Z)-2-(Octadec-9-enylamino)ethanol is directly linked to its molecular geometry.
The amine functional group confers basicity, making the compound a severe skin and eye irritant. More critically, long-chain aliphatic amines exhibit pronounced acute aquatic toxicity. The amphiphilic nature of the molecule allows the hydrophobic oleyl chain to readily insert itself into the lipid bilayers of aquatic organisms, while the hydrophilic head interacts with the aqueous interface. This disrupts membrane integrity, leading to cellular leakage and rapid cell death [1][2].
Quantitative Data & Operational Impacts
| Property | Value | Causality / Operational Impact |
|---|---|---|
| Chemical Name | (Z)-2-(Octadec-9-enylamino)ethanol | Nomenclature required for accurate waste manifesting. |
| CAS Number | 31314-16-6 [3] | Essential identifier for EPA/RCRA compliance tracking. |
| Molecular Formula | C20H41NO | The >6 carbon chain dictates a strict prohibition on drain disposal. |
| Molecular Weight | 311.55 g/mol | High mass contributes to low volatility but high environmental persistence. |
| Functional Groups | Secondary Amine, Alkene, Primary Alcohol | Amine confers basicity; Alkene is susceptible to exothermic oxidation. |
| Aquatic Toxicity | High (Category 1) | Mandates incineration to prevent ecological contamination. |
Caption: Mechanism of aquatic toxicity via lipid bilayer disruption by amphiphilic aliphatic amines.
Waste Segregation & Storage Logistics
Proper segregation is the first line of defense against adverse laboratory events. Aliphatic amines are chemically active and require specific storage conditions to prevent degradation or dangerous cross-reactions.
-
The ">6 Carbon Rule" for Drain Disposal : Environmental Protection Agency (EPA) guidelines and standard institutional protocols strictly prohibit the sanitary sewer disposal of aliphatic amines containing more than six carbon atoms [4]. Because this compound has 20 carbon atoms, it is highly insoluble in water, resists rapid biodegradation, and will accumulate in wastewater treatment sludge, causing severe downstream ecological damage.
-
Container Compatibility (The Copper Hazard) : Never store amine waste in containers made of copper, brass, or bronze. Amines act as potent ligands, forming highly soluble coordination complexes with Cu(II) ions. This will rapidly corrode the container, leading to structural failure and the creation of a mixed heavy-metal/organic hazardous waste stream. Always use High-Density Polyethylene (HDPE) or glass containers.
-
Chemical Incompatibilities : Segregate strictly from strong oxidizing agents, acids, and acid chlorides. Mixing this amine with concentrated acids will result in a violent, exothermic acid-base neutralization reaction.
Step-by-Step Spill Response & Neutralization Protocol
In the event of a spill, standard sweeping is insufficient. The protocol must ensure the complete deactivation of the amine's basicity and the physical containment of the lipophilic chain.
Step 1: Isolation and PPE Verification Evacuate non-essential personnel. Don chemical-resistant gloves (Butyl rubber or heavy-duty Nitrile >0.4mm thickness are required; standard latex provides zero protection against long-chain amines), chemical splash goggles, and a lab coat.
Step 2: Physical Containment Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality Check: Do not use combustible absorbents like sawdust. The oleyl chain is combustible, and introducing organic absorbents increases fire risk if oxidizing agents are inadvertently present.
Step 3: Chemical Neutralization (Self-Validating Step) For larger spills, carefully neutralize the basic amine residue to reduce volatility and corrosivity.
-
Slowly apply a weak, dilute acid (e.g., 5% Acetic Acid or Citric Acid) over the absorbed spill.
-
Validation: Use pH indicator paper on the moisture of the absorbent. Continue applying dilute acid until the pH reads between 6.0 and 8.0. This confirms the conversion of the free amine into a stable, less hazardous ammonium salt.
Step 4: Collection and Decontamination Use non-sparking tools to sweep the neutralized, absorbed mixture into a wide-mouth HDPE hazardous waste container. Wash the spill surface with a mild detergent and water to remove any residual lipophilic film. Collect the rinsate as hazardous waste.
Final Disposal Strategy: High-Temperature Incineration
Because (Z)-2-(Octadec-9-enylamino)ethanol cannot be drain-disposed or safely landfilled due to its environmental persistence, high-temperature incineration at a licensed RCRA facility is the only scientifically and legally sound disposal method.
Incineration subjects the compound to temperatures exceeding 1,000°C. This thermal destruction breaks the tough C-C and C-N bonds, oxidizing the molecule entirely into Carbon Dioxide (
Caption: Step-by-step decision matrix for the compliant segregation and disposal of aliphatic amine waste.
References
-
Analysis of Chlorinated Microbially Derived Dissolved Organic Nitrogen: Linking Molecular Structure to Toxicological Risk . Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains . Ball State University / EPA Guidelines. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
